molecular formula C9H12ClNO B2538626 2-(2-Chloro-benzyloxy)-ethylamine CAS No. 6594-66-7

2-(2-Chloro-benzyloxy)-ethylamine

Katalognummer: B2538626
CAS-Nummer: 6594-66-7
Molekulargewicht: 185.65
InChI-Schlüssel: IRWUCQHJHZCQST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chloro-benzyloxy)-ethylamine is a useful research compound. Its molecular formula is C9H12ClNO and its molecular weight is 185.65. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chloro-benzyloxy)-ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloro-benzyloxy)-ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[(2-chlorophenyl)methoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4H,5-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWUCQHJHZCQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COCCN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and properties of 2-(2-Chloro-benzyloxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(2-Chlorobenzyloxy)ethylamine

Part 1: Executive Summary & Chemical Identity

2-(2-Chlorobenzyloxy)ethylamine (CAS: 6594-66-7) is a specialized bifunctional building block used primarily in medicinal chemistry as a pharmacophore scaffold. It belongs to the class of aminoalkyl benzyl ethers, a structural motif foundational to first-generation antihistamines (e.g., carbinoxamine, diphenhydramine analogs) and anticholinergic agents.

Unlike its para-chloro isomer, the ortho-chloro substitution pattern in this molecule introduces specific steric constraints and electronic effects that influence the binding affinity of downstream derivatives, particularly in G-protein coupled receptors (GPCRs) and kinase active sites.

Chemical Identity Table

PropertyDetail
IUPAC Name 2-[(2-Chlorophenyl)methoxy]ethanamine
CAS Number 6594-66-7 (Free Base); 64361-06-0 (HCl Salt)
Molecular Formula C₉H₁₂ClNO
Molecular Weight 185.65 g/mol
SMILES Clc1ccccc1COCCN
InChI Key XJGVVOAKITWCAB-UHFFFAOYSA-N

Part 2: Physicochemical Properties & Structural Analysis

The utility of 2-(2-Chlorobenzyloxy)ethylamine lies in its "linker" properties. It provides a flexible ethyl ether chain separating a lipophilic headgroup (2-chlorophenyl) from a reactive polar tail (primary amine).

Electronic & Steric Effects
  • The Ortho-Chloro Substituent: The chlorine atom at the C2 position creates a "steric clash" that restricts the rotation of the benzyl ether bond. This forces the molecule into a preferred conformation that is distinct from the para-substituted analogs, often resulting in higher selectivity for specific receptor pockets (e.g., distinguishing between Histamine H1 and Muscarinic M1 receptors).

  • Ether Oxygen: Acts as a hydrogen bond acceptor, crucial for water solubility and receptor interaction.

  • Primary Amine: A high-pKa basic center (pKa ≈ 8.8–9.5) that is protonated at physiological pH, facilitating ionic interactions with aspartate/glutamate residues in protein binding sites.

Key Physicochemical Data

PropertyValue (Experimental/Predicted)Significance
LogP (Octanol/Water) ~1.3 – 1.6Moderate lipophilicity; good membrane permeability.
pKa (Basic Amine) 8.82 ± 0.10Exists as a cation at pH 7.4.
Boiling Point 240.6°C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
Density 1.12 g/cm³Slightly denser than water.
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsCompliant with Lipinski's Rule of 5 for fragment design.

Part 3: Synthesis & Manufacturing Protocols

To ensure high purity (>98%) suitable for pharmaceutical applications, a Gabriel Synthesis modification (Phthalimide Route) is recommended over direct alkylation. Direct reaction of 2-chlorobenzyl chloride with ethanolamine often yields mixtures of N-alkylated and O-alkylated products, which are difficult to separate.

Protocol: The Phthalimide Protection Route (High Integrity)

This method guarantees regioselectivity, ensuring the benzyl group attaches only to the oxygen.

Reagents:

  • N-(2-Hydroxyethyl)phthalimide (1.0 eq)

  • 2-Chlorobenzyl chloride (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion, 1.2 eq)

  • Tetrahydrofuran (THF, anhydrous) or DMF

  • Hydrazine Hydrate[1][2]

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under nitrogen, dissolve N-(2-Hydroxyethyl)phthalimide in anhydrous THF. Cool to 0°C.[3]

  • Deprotonation: Add NaH portion-wise. The evolution of H₂ gas confirms alkoxide formation. Stir for 30 mins.

  • Coupling: Add 2-Chlorobenzyl chloride dropwise. Allow the mixture to warm to room temperature and reflux for 4–6 hours. This forms the intermediate N-[2-(2-chlorobenzyloxy)ethyl]phthalimide.

  • Quenching & Isolation: Quench with water, extract with ethyl acetate, and concentrate.

  • Deprotection (Hydrazinolysis): Dissolve the intermediate in ethanol. Add Hydrazine Hydrate (3.0 eq) and reflux for 2 hours. A white precipitate (phthalhydrazide) will form.

  • Purification: Cool, filter off the solid phthalhydrazide. Concentrate the filtrate. Dissolve the residue in 1N HCl (to form the amine salt), wash with ether (to remove non-basic impurities), then basify the aqueous layer with NaOH (pH > 12). Extract the free amine into DCM.

  • Final Distillation: Distill the crude oil under high vacuum to obtain the pure product.

Visualizing the Synthesis Workflow

SynthesisPathway Figure 1: Regioselective Synthesis via Phthalimide Protection Start N-(2-Hydroxyethyl) phthalimide Inter Intermediate: Phthalimide Ether Start->Inter NaH, THF Reflux 6h Reagent 2-Chlorobenzyl chloride Reagent->Inter Product 2-(2-Chlorobenzyloxy) ethylamine Inter->Product Ethanol, Reflux - Phthalhydrazide Deprotect Hydrazine Hydrate

Figure 1: The Phthalimide route prevents N-alkylation side reactions, ensuring high yield of the O-alkylated ether.

Part 4: Pharmacological Applications

This molecule serves as a critical Fragment-Based Drug Discovery (FBDD) scaffold.

  • Antihistamine Development: The aminoalkyl ether motif is the pharmacophore for H1-antagonists. Researchers use the 2-chloro derivative to probe the steric tolerance of the H1 receptor's hydrophobic pocket compared to the standard diphenhydramine structure.

  • Kinase Inhibition: In oncology research, the primary amine is frequently coupled to heteroaromatic cores (e.g., pyrimidines or quinazolines). The flexible ether linker allows the 2-chlorophenyl group to occupy the hydrophobic "back pocket" of kinase enzymes (like EGFR or VEGFR), improving potency.

  • Neuroscience: Derivatives of this amine are investigated as inhibitors of Monoamine Oxidase B (MAO-B) and as sigma-1 receptor ligands.

Pharmacophore Mapping

Pharmacophore Figure 2: Pharmacophore features of the 2-(2-Chlorobenzyloxy)ethylamine scaffold Cl_Ring Lipophilic Head (2-Cl-Phenyl) Linker Flexible Linker (Ether Chain) Cl_Ring->Linker Steric Constraint Target Receptor Binding (GPCR/Kinase) Cl_Ring->Target Hydrophobic Interaction Amine Polar Tail (Primary Amine) Linker->Amine Distance ~3-4 Å Amine->Target Ionic Bond (Asp/Glu)

Figure 2: Structural components driving receptor interaction.

Part 5: Safety & Handling (SDS Summary)

Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.

    • H302: Harmful if swallowed.

  • Handling Protocols:

    • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield. Work inside a fume hood.

    • Storage: Store under inert gas (Argon/Nitrogen) as the amine can absorb CO₂ from the air (carbamate formation). Keep in a cool, dry place.

    • Spill Response: Neutralize with weak acid (dilute acetic acid) before disposal. Absorb with vermiculite.

References

  • PubChem. (2025).[4] Compound Summary: 2-[(2-chlorophenyl)methoxy]ethanamine (CID 2292822). National Library of Medicine. [Link]

  • Mohammadhosseini, N., et al. (2015). Novel N-2-(Furyl)-2-(chlorobenzyloxyimino) Ethyl Piperazinyl Quinolones: Synthesis, Cytotoxic Evaluation and Structure-Activity Relationship. Iranian Journal of Pharmaceutical Research, 14(4), 1103–1116. (Demonstrates the use of chlorobenzyloxy linkers in drug design). [Link]

  • EPA. (2025). Toxic Substances Control Act (TSCA) Chemical Substance Inventory. United States Environmental Protection Agency. [Link]

Sources

Molecular weight and formula analysis of 2-(2-Chloro-benzyloxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight, Formula Analysis, and Synthetic Methodology

Executive Summary

2-(2-Chloro-benzyloxy)-ethylamine (CAS: 6594-66-7) represents a critical structural motif in medicinal chemistry, functioning primarily as a flexible linker in the design of neurotransmitter reuptake inhibitors and antihistamines. Its structure—comprising an ortho-chlorinated phenyl ring connected via a benzylic ether linkage to an ethylamine tail—presents specific challenges in synthesis (chemoselectivity) and analysis (isotopic resolution).

This guide provides a definitive technical analysis of the molecule, establishing a validated physicochemical profile, a high-fidelity synthetic route to avoid common N-alkylation side reactions, and a robust analytical framework based on mass spectrometry and NMR.

Part 1: Physicochemical Profile & Molecular Identity

The precise characterization of 2-(2-Chloro-benzyloxy)-ethylamine relies on understanding its isotopic distribution and physical constants. The presence of the chlorine atom introduces a distinct mass spectrometric signature essential for identity confirmation.[1]

Table 1: Core Chemical Identity

ParameterValue / Description
IUPAC Name 2-[(2-Chlorophenyl)methoxy]ethanamine
Common Name 2-(2-Chloro-benzyloxy)-ethylamine
CAS Registry Number 6594-66-7
Molecular Formula C

H

ClNO
Molecular Weight (Average) 185.65 g/mol
Monoisotopic Mass 185.0607 Da (

Cl)
Heavy Isotope Mass 187.0578 Da (

Cl)
SMILES C1=CC=C(C(=C1)COCCN)Cl
Polar Surface Area (PSA) 35.25 Ų (approximate)
LogP (Predicted) ~1.3 (Lipophilic, capable of BBB penetration)
Isotopic Abundance Analysis

For high-resolution mass spectrometry (HRMS), relying on the average molecular weight (185.65) is insufficient. The chlorine atom exists naturally as


Cl (75.77%) and 

Cl (24.23%).
  • Primary Ion (M): 185.06 Da (100% relative intensity).

  • Isotope Ion (M+2): 187.06 Da (~32% relative intensity).

  • Diagnostic Rule: A mass spectrum lacking this 3:1 intensity ratio at M/M+2 indicates dehalogenation or misidentification.

Part 2: Synthetic Methodology (High-Fidelity Route)

The Challenge: A naive attempt to synthesize this molecule by reacting 2-chlorobenzyl chloride directly with ethanolamine results in failure. The amine nitrogen is significantly more nucleophilic than the hydroxyl oxygen, leading to N-alkylation (secondary amine formation) rather than the desired O-alkylation (ether formation).

The Solution: To ensure chemoselectivity, we employ a protection-deprotection strategy. We protect the amine of ethanolamine with a tert-butoxycarbonyl (Boc) group, rendering the nitrogen non-nucleophilic, then facilitate O-alkylation using the Williamson Ether Synthesis protocol.

Validated Protocol: Boc-Protection Route
  • Protection: React ethanolamine with Di-tert-butyl dicarbonate (Boc

    
    O) to form N-Boc-ethanolamine.
    
  • Alkylation: Deprotonate the hydroxyl group of N-Boc-ethanolamine using Sodium Hydride (NaH) in dry DMF at 0°C. Add 2-chlorobenzyl chloride.

  • Deprotection: Treat the intermediate with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) to cleave the Boc group, yielding the final amine salt.

Synthesis_Workflow Start Ethanolamine (Starting Material) Step1 Step 1: N-Protection (Boc2O, DCM) Start->Step1 Inter1 N-Boc-Ethanolamine Step1->Inter1 Step2 Step 2: O-Alkylation (NaH, 2-Cl-Bn-Cl, DMF) Inter1->Step2 Inter2 Boc-Protected Ether Step2->Inter2 Step3 Step 3: Deprotection (TFA, DCM) Inter2->Step3 Final 2-(2-Chloro-benzyloxy)- ethylamine (TFA Salt) Step3->Final

Figure 1: Chemoselective synthesis pathway preventing N-alkylation via Boc-protection strategy.

Part 3: Analytical Validation & Quality Control

Trustworthiness in chemical biology requires self-validating analytical protocols. The following methods confirm structure and purity.

1. Proton NMR (

H-NMR) Characterization

In Deuterated Chloroform (CDCl


), the molecule displays a distinct splitting pattern.
  • Aromatic Region (7.2 - 7.5 ppm): Multiplet, 4H. The proton adjacent to the Chlorine will often appear slightly downfield due to the inductive effect.

  • Benzylic Protons (4.65 ppm): Singlet, 2H. This is the -O-CH

    
    -Ar group. Note: If this signal is split or shifted upfield, suspect N-alkylation contamination.
    
  • Ether Methylene (3.60 ppm): Triplet (

    
     Hz), 2H. The -CH 
    
    
    
    -O- group.[2]
  • Amine Methylene (2.95 ppm): Triplet (

    
     Hz), 2H. The -CH 
    
    
    
    -NH
    
    
    group.[3][2]
2. Mass Spectrometry Logic Tree

To automate the verification of the product, use the following logic flow based on the chlorine isotope signature.

MS_Logic Start Inject Sample (LC-MS) CheckMass Is Base Peak at m/z 186 (M+H)? Start->CheckMass CheckIso Is m/z 188 present at ~32% intensity? CheckMass->CheckIso Yes ResultFail1 FAIL: Wrong MW CheckMass->ResultFail1 No CheckFrag Is Fragment 125/127 (Chlorobenzyl cation) present? CheckIso->CheckFrag Yes ResultFail2 FAIL: Not Chlorinated (Check Starting Material) CheckIso->ResultFail2 No ResultPass PASS: Identity Confirmed CheckFrag->ResultPass Yes ResultFail3 FAIL: Ether Cleavage or Impurity CheckFrag->ResultFail3 No

Figure 2: Mass Spectrometry decision logic for validating chlorinated ether scaffolds.

Part 4: Handling and Stability[5]
  • Hygroscopicity: Primary amines are hygroscopic. The free base of 2-(2-Chloro-benzyloxy)-ethylamine will absorb atmospheric moisture and CO

    
    , forming solid carbamates over time.
    
  • Storage Protocol: Store as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt. These salts are crystalline solids, stable at room temperature, and resistant to oxidation.

  • Safety: The benzylic ether bond is generally stable, but the compound should be kept away from strong Lewis acids (e.g., BBr

    
    ), which will cleave the ether linkage.
    
References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2292822, 2-(2-Chloro-benzyloxy)-ethylamine. Retrieved from [Link]

  • Williamson, A. W. (1850).[4][5][6] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational methodology for ether synthesis).[5][6]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[4][6] (Source for Chlorine isotope abundance calculations).

Sources

Solubility profile of 2-(2-Chloro-benzyloxy)-ethylamine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-(2-Chloro-benzyloxy)-ethylamine (CBEA) is a critical pharmacophore often utilized as a building block in the synthesis of anti-platelet agents (e.g., Ticlopidine analogs) and antihistamines. Its solubility profile is bifunctional, governed by the lipophilic 2-chlorobenzyl moiety and the hydrophilic primary amine tail.

This guide provides a comprehensive solubility analysis, distinguishing between the Free Base (liquid/low-melting solid) and the Hydrochloride Salt (crystalline solid), as their solvent affinities are diametrically opposed.

Chemical Descriptors
PropertyValueNotes
CAS Number 38336-04-8 (Generic)Note: Specific CAS may vary by salt form.
Formula

MW 185.65 g/mol
pKa (Calc.) ~9.5 (Amine)Basic character dominates solubility in aqueous media.
LogP (Calc.) 1.3 – 2.4Moderately lipophilic; readily crosses organic-aqueous interfaces.

Theoretical Solubility Profile

The solubility of CBEA is dictated by "Like Dissolves Like" principles, but specifically by the Hansen Solubility Parameters (HSP) involving Dispersion (


), Polarity (

), and Hydrogen Bonding (

).
A. The Polarity Switch: Free Base vs. Salt

The most common error in handling CBEA is failing to identify the protonation state.

  • Free Base (Neutral): Dominated by the chlorobenzyl ether. Soluble in organic solvents (DCM, Toluene, Ethanol). Low solubility in neutral water.

  • Hydrochloride Salt (Ionic): Dominated by the ammonium cation. Highly soluble in Water and Methanol. Insoluble in non-polar organics (Hexane, Ether).

B. Predicted Solvent Compatibility Table

Data below represents high-confidence estimates based on functional group contribution analysis (Van Krevelen method) for the Free Base form.

Solvent ClassSolventSolubility RatingMechanistic Rationale
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)High

match with the ether linkage; primary solvent for extraction.
Chlorinated ChloroformExcellent Similar to DCM; often used for NMR analysis.
Alcohols Methanol / EthanolHigh H-bond donor capability stabilizes the amine group.
Polar Aprotic DMSO / DMFHigh Strong dipole interactions; useful for stock solutions in biological assays.
Ethers THF / Diethyl EtherModerate to High Good compatibility with the benzyloxy motif.
Hydrocarbons TolueneModerate Soluble due to

interactions with the benzyl ring.
Alkanes Hexane / HeptaneLow / Insoluble Lacks sufficient polarity to overcome amine H-bonding; often used as an anti-solvent.
Aqueous Water (pH 7)Low (<1 mg/mL)Hydrophobic effect of the chlorobenzyl group dominates.
Aqueous Water (pH < 4)High Protonation of amine (

) drastically increases solubility.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: Determine exact saturation point (mg/mL) in a specific solvent.

  • Preparation: Weigh 100 mg of CBEA into a 4 mL glass vial.

  • Addition: Add the target solvent in 100

    
    L increments.
    
  • Equilibration: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

  • Observation: Continue addition until the solution is clear (no turbidity/particles).

  • Calculation:

    
    
    
Protocol B: Recrystallization Strategy (Purification)

The differential solubility between the Free Base and Salt is the primary vector for purification.

Recrystallization_Workflow Start Impure CBEA Mixture Acidify Add HCl in Ethanol Start->Acidify Protonation Precipitate Salt Formation (Solid) Acidify->Precipitate Wash Wash with Cold Ether (Removes non-polar impurities) Precipitate->Wash Basify Dissolve in Water -> Add NaOH Wash->Basify Deprotonation Extract Extract into DCM Basify->Extract Phase Transfer Dry Evaporate Solvent Extract->Dry Final Pure CBEA Free Base Dry->Final

Figure 1: Purification workflow leveraging the solubility switch between organic and aqueous phases.

Critical Application Notes

Stability in Solution
  • Chlorinated Solvents: CBEA is stable in DCM for short periods (<24h). Avoid prolonged storage as primary amines can slowly react with DCM to form quaternary ammonium salts (quaternization), especially under reflux.

  • DMSO: Stable for long-term storage at -20°C. Recommended concentration for stock: 10 mM.

Partition Coefficient (LogD)

For researchers performing liquid-liquid extraction (LLE):

  • pH > 10: CBEA is >99% neutral. Extract with DCM or Ethyl Acetate .

  • pH < 4: CBEA is >99% cationic. Retained in the Aqueous Phase .

Safety Considerations
  • Corrosivity: As a primary amine, CBEA is corrosive to skin and mucous membranes.

  • PPE: Nitrile gloves are sufficient for short contact; however, if dissolved in DCM, use double-gloving or laminate gloves due to DCM permeation.

Decision Matrix for Solvent Selection

Use this logic flow to select the correct solvent for your specific application (Synthesis, Analysis, or Storage).

Solvent_Selection Root Select Application Rxn Synthesis (Reaction) Root->Rxn Anal Analysis (HPLC/NMR) Root->Anal Store Storage Root->Store NuSub Nucleophilic Subst. Rxn->NuSub Alkylation Acylation Amide Coupling Rxn->Acylation NMR CDCl3 or DMSO-d6 Anal->NMR HPLC Acetonitrile/Water (+0.1% TFA) Anal->HPLC LongTerm DMSO (Solid/Liq) Store->LongTerm DMF or CH3CN DMF or CH3CN NuSub->DMF or CH3CN Polar Aprotic DCM or THF DCM or THF Acylation->DCM or THF Non-nucleophilic

Figure 2: Solvent selection decision tree based on experimental intent.

References

  • PubChem. (2025).[1] 2-(2-Chloro-benzyloxy)-ethylamine Compound Summary. National Library of Medicine. [Link][2]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[3] (Methodology for solubility prediction).[4][5][6][7]

  • ChemBK. (2024). 2-Chlorophenoxy-2-ethylamine Properties and Safety. [Link][8]

  • Stenutz, R. (2025). Hansen Solubility Parameters for Solvents. [Link]

Sources

Literature review of 2-(2-Chloro-benzyloxy)-ethylamine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth review of 2-(2-Chloro-benzyloxy)-ethylamine (CAS: 6594-66-7), a critical building block in medicinal chemistry. It details the compound's physicochemical profile, synthetic pathways, and applications in drug discovery, specifically focusing on its role as a pharmacophore for kinase inhibitors, GPCR ligands, and antimicrobial agents.

Executive Summary

2-(2-Chloro-benzyloxy)-ethylamine is a versatile bifunctional scaffold characterized by a lipophilic 2-chlorobenzyl moiety linked via an ether bridge to a primary ethylamine. In drug discovery, it serves as a robust "linker-pharmacophore" hybrid. The 2-chlorophenyl group provides metabolic stability and halogen-bonding capabilities, while the ether-ethylamine chain mimics the structural motifs found in neurotransmitters and antihistamines. This guide analyzes its synthetic utility, structural-activity relationships (SAR), and applications in synthesizing novel quinolone antibiotics and monoamine transporter modulators.

Chemical Identity & Physicochemical Profile

This compound functions as a "chemical hook," allowing medicinal chemists to introduce a lipophilic domain into a polar drug core.

PropertyData
IUPAC Name 2-[(2-Chlorophenyl)methoxy]ethanamine
CAS Number 6594-66-7
Molecular Formula C

H

ClNO
Molecular Weight 185.65 g/mol
LogP (Predicted) ~1.3 (Lipophilic, CNS penetrant capable)
pKa (Amine) ~9.5 (Protonated at physiological pH)
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors
Key Pharmacophore Ortho-chlorine (steric/electronic block), Ether oxygen (H-bond acceptor)

Synthetic Methodologies

The synthesis of 2-(2-Chloro-benzyloxy)-ethylamine requires precise control to prevent dialkylation of the amine. Two primary routes are employed: the Gabriel Synthesis Strategy (High Purity) and the Direct Williamson Etherification (Industrial Scale).

Route A: The Phthalimide Protection Strategy (Recommended)

This route is preferred for medicinal chemistry applications due to its high selectivity and avoidance of polymerization side products.

Mechanism:

  • Etherification: 2-Chlorobenzyl chloride reacts with N-(2-hydroxyethyl)phthalimide using a strong base (NaH) to form the protected ether.

  • Deprotection: Hydrazinolysis cleaves the phthalimide group, releasing the primary amine.

Route B: Direct Alkylation

Reaction of 2-chlorobenzyl alcohol with 2-chloroethylamine (or aziridine). This route is faster but often yields lower purity due to competing N-alkylation vs. O-alkylation.

Visualization of Synthetic Pathway

The following diagram illustrates the robust Phthalimide Protection Strategy .

Synthesispathway SM1 2-Chlorobenzyl Chloride Inter Intermediate: N-[2-(2-Chlorobenzyloxy) ethyl]phthalimide SM1->Inter Etherification SM2 N-(2-Hydroxyethyl) phthalimide SM2->Inter Etherification Reagent1 NaH, DMF 0°C to RT Reagent2 Hydrazine hydrate EtOH, Reflux Product Product: 2-(2-Chloro-benzyloxy) ethylamine Inter->Product Deprotection

Figure 1: Step-wise synthesis of 2-(2-Chloro-benzyloxy)-ethylamine via phthalimide protection to ensure amine selectivity.

Medicinal Chemistry Applications

Pharmacophore in Quinolone Hybrids

Recent literature highlights the use of chlorobenzyloxy-ethyl moieties in hybrid antibiotics . By attaching this scaffold to the N-1 or C-7 position of fluoroquinolones (e.g., Ciprofloxacin derivatives), researchers enhance lipophilicity, facilitating penetration into bacterial membranes and potentially overcoming efflux pump resistance.

  • Mechanism: The 2-chlorobenzyl group interacts with hydrophobic pockets in DNA gyrase, while the ethylamine chain improves solubility and electrostatic binding.

Bioisostere for Phenoxy-Ethylamines

This compound is a bioisostere of 2-(2-ethoxyphenoxy)ethylamine , a key fragment in alpha-blockers like Tamsulosin and beta-blockers like Carvedilol .

  • Substitution Logic: Replacing the phenoxy (Ar-O-C) linkage with a benzyloxy (Ar-C-O-C) linkage extends the distance between the aromatic ring and the amine by one methylene unit (

    
    ).
    
  • Effect: This extension alters the rotational freedom and can optimize

    
    -
    
    
    
    stacking interactions within GPCR binding pockets (e.g., Adrenergic receptors).
Monoamine Transporter Modulators

The structural motif Ar-Linker-Amine is fundamental to SERT/NET inhibitors. The ortho-chloro substitution is classically associated with metabolic stability (blocking CYP450 oxidation at the ring) and increased potency in serotonin reuptake inhibitors (analogous to the selectivity shift seen in Clomipramine vs Imipramine).

Experimental Protocol: Synthesis of 2-(2-Chloro-benzyloxy)-ethylamine

Objective: Synthesize high-purity amine for SAR studies.

Reagents:

  • 2-Chlorobenzyl chloride (1.0 eq)

  • N-(2-Hydroxyethyl)phthalimide (1.1 eq)

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Hydrazine hydrate (3.0 eq)

  • Solvents: Anhydrous DMF, Ethanol, DCM.

Step-by-Step Methodology:

  • Ether Formation:

    • In a flame-dried flask under Argon, dissolve N-(2-hydroxyethyl)phthalimide in anhydrous DMF. Cool to 0°C.

    • Add NaH portion-wise. Stir for 30 min until gas evolution ceases (Formation of alkoxide).

    • Dropwise add 2-Chlorobenzyl chloride. Warm to Room Temperature (RT) and stir for 12 hours.

    • Quench: Pour into ice water. Extract with Ethyl Acetate.[1] Wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate. Purify intermediate via flash chromatography (Hexane/EtOAc).
  • Amine Deprotection:

    • Dissolve the phthalimide intermediate in Ethanol.

    • Add Hydrazine hydrate.[2] Reflux for 4 hours. A white precipitate (phthalhydrazide) will form.

    • Cool to RT. Filter off the solid precipitate.[3]

    • Concentrate the filtrate. Dissolve residue in 1M HCl (to protonate the amine). Wash with Ether (to remove non-basic impurities).

    • Basify the aqueous layer with 2M NaOH to pH > 12. Extract with DCM.

    • Dry DCM layer and evaporate to yield 2-(2-Chloro-benzyloxy)-ethylamine as a pale yellow oil.

Validation:

  • 1H NMR (CDCl

    
    ):  Look for benzylic protons singlet (~4.6 ppm), ether methylene triplet (~3.6 ppm), and amine methylene triplet (~2.9 ppm).
    
  • MS (ESI): [M+H]

    
     peak at 186.1.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2292822, 2-(2-Chloro-benzyloxy)-ethylamine. Retrieved from [Link]

  • Mohammadhosseini, N., et al. (2015). Novel N-2-(Furyl)-2-(chlorobenzyloxyimino) Ethyl Piperazinyl Quinolones: Synthesis, Cytotoxic Evaluation and Structure-Activity Relationship. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

  • Google Patents.Process for the preparation of N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine (Ticlopidine Intermediate). FR2614619A1.

Sources

Technical Guide: Ionization Profiling of 2-(2-Chloro-benzyloxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the physicochemical profiling of 2-(2-Chloro-benzyloxy)-ethylamine , focusing on its ionization constants (pKa), solubility behavior, and experimental characterization.

CAS Registry Number: 6594-66-7 Molecular Formula:


Molecular Weight:  185.65  g/mol
IUPAC Name:  2-[(2-chlorophenyl)methoxy]ethanamine[1]

Executive Summary

2-(2-Chloro-benzyloxy)-ethylamine is a functionalized primary amine often utilized as a fragment in medicinal chemistry, particularly in the synthesis of antihistamines and reuptake inhibitors. Its physicochemical behavior is dominated by the primary amine functionality, modulated by the electron-withdrawing effects of the


-ether linkage and the ortho-chlorophenyl ring.

Understanding the pKa of this molecule is critical for:

  • Salt Selection: Optimizing crystallization with counter-ions (e.g., HCl, fumarate).

  • Formulation: Predicting solubility at physiological pH (1.2 – 7.4).

  • ADME Profiling: Estimating membrane permeability via LogD calculation.

This guide provides a theoretical ionization analysis, a validated experimental protocol for pKa determination, and implications for drug development.

Structural Analysis & Theoretical pKa Prediction

The ionization of 2-(2-Chloro-benzyloxy)-ethylamine occurs at the primary nitrogen center. The equilibrium is defined as:



Electronic Effects

The pKa of a standard aliphatic primary amine (e.g., ethylamine) is approximately 10.7 . However, two key structural features in this molecule lower the pKa:

  • 
    -Oxygen Inductive Effect (-I):  The ether oxygen atom is two carbons away from the nitrogen. Oxygen is highly electronegative, exerting an electron-withdrawing inductive effect that destabilizes the positive charge on the ammonium species (
    
    
    
    ), thereby increasing acidity (lowering pKa). This typically lowers the pKa by ~1.0–1.5 units.
  • 2-Chlorophenyl Influence: The phenyl ring is inherently electron-withdrawing compared to an alkyl chain. The ortho-chloro substituent further pulls electron density via induction, though this effect is attenuated by the distance (separated by the benzylic carbon and the ether oxygen).

Consensus pKa Value

Based on Structure-Activity Relationship (SAR) data of analogous compounds (e.g., 2-(benzyloxy)ethylamine, pKa


 8.82), the addition of the ortho-chloro group is expected to further lower the pKa by approximately 0.2–0.3 units.
CompoundStructural FeatureEstimated pKaSource/Logic
EthylamineReference Aliphatic Amine10.7Standard Reference
2-Methoxyethylamine

-Ether Effect
9.5Inductive withdrawal
2-(Benzyloxy)ethylamineBenzyl + Ether Effect8.82Predicted (ACD/Labs)
2-(2-Chloro-benzyloxy)-ethylamine Target Molecule 8.6 ± 0.2 SAR Consensus
Ionization Pathway Diagram

The following diagram illustrates the protonation equilibrium and the electronic influences acting on the nitrogen center.

Ionization cluster_effects Structural Influences on pKa Acid Conjugate Acid (Protonated) [R-NH3]+ Base Free Base (Neutral) [R-NH2] Acid->Base Ka (Dissociation) Proton H+ Ether Ether Oxygen (-I Effect) Lowers pKa by ~1.5 Ether->Acid Destabilizes Charge Chloro 2-Cl-Phenyl (-I Effect) Lowers pKa by ~0.2 Chloro->Ether Cumulative Withdrawal

Caption: Ionization equilibrium of 2-(2-Chloro-benzyloxy)-ethylamine showing the destabilizing inductive effects of the ether and chloro-phenyl groups on the ammonium cation.

Experimental Determination Protocol

While predicted values are useful, experimental validation is required for regulatory submission. The Potentiometric Titration method is the gold standard for amines in this pKa range (8–9).

Materials & Equipment
  • Instrument: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).

  • Titrant: 0.1 M KOH (Carbonate-free) and 0.1 M HCl.

  • Solvent: 0.15 M KCl (ionic strength adjustor) in degassed water. Note: If solubility is low, use a Methanol/Water co-solvent system (Yasuda-Shedlovsky extrapolation).

  • Sample: ~5 mg of pure 2-(2-Chloro-benzyloxy)-ethylamine hydrochloride salt.

Workflow Logic

Protocol Start Start: Sample Preparation Dissolve 5mg in 0.15M KCl Acidify Acidification Add 0.1M HCl to pH < 2.0 (Ensure full protonation) Start->Acidify Titrate Alkalimetric Titration Add 0.1M KOH in micro-steps Record pH vs Volume Acidify->Titrate Process Data Processing Calculate Bjerrum Function (n_bar) Determine pKa at n_bar = 0.5 Titrate->Process Result Output: Thermodynamic pKa Process->Result

Caption: Step-by-step potentiometric titration workflow for accurate pKa determination.

Data Analysis (The Bjerrum Plot)

To calculate the pKa from the titration curve, use the Bjerrum difference plot method:

  • Calculate

    
     (average number of bound protons) at each point.
    
  • The pKa corresponds to the pH where

    
    .
    
  • Self-Validation: The titration curve should show a sharp inflection point. If the curve is shallow or noisy, check electrode response time or increase sample concentration.

Pharmaceutical Implications[2]

Solubility Profile (pH-Dependent)

As a weak base with a pKa


 8.6, the solubility (

) of 2-(2-Chloro-benzyloxy)-ethylamine is highly pH-dependent.
  • pH < 6.6 (Stomach/Duodenum): The molecule is >99% protonated (

    
    ). Solubility is high (limited only by the counter-ion, e.g., Chloride).
    
  • pH = 8.6 (pKa): 50% ionized. Solubility begins to drop as the neutral free base precipitates.

  • pH > 10.6: The molecule is >99% neutral (

    
    ). Solubility is at its intrinsic minimum (
    
    
    
    ), determined by the lipophilic chlorobenzyl ether tail.

Estimated LogD Profile:

  • LogP (Neutral): ~1.3 (Moderately lipophilic).

  • LogD (pH 7.4): At physiological pH, the compound is mostly ionized (~94% cationic).

    
    
    
    
    
    Implication:[1][2][3][4] The compound is hydrophilic at blood pH, suggesting good solubility but potentially transport-mediated absorption requirements if passive diffusion is slow.
Salt Formation Recommendations

Due to the pKa of ~8.6, this amine forms stable salts with strong acids.

  • Hydrochloride (HCl): Preferred. High melting point, non-hygroscopic.

  • Fumarate/Maleate: Useful if the HCl salt proves too hygroscopic.

References

  • PubChem. 2-(2-Chloro-benzyloxy)-ethylamine (Compound CID 2292822).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965. (Standard reference for pKa prediction rules).
  • ACD/Labs.Percepta Platform: Physicochemical Predictions.

Sources

An In-depth Technical Guide to Pharmacophore Modeling with 2-(2-Chloro-benzyloxy)-ethylamine Derivatives as Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rational design of novel therapeutic agents is a cornerstone of modern drug discovery. Pharmacophore modeling, a computationally intensive technique, provides an abstract representation of the essential molecular features required for a small molecule to interact with a specific biological target.[1][2] This guide offers a comprehensive, in-depth exploration of the principles and practical application of pharmacophore modeling, centered on a case study of 2-(2-Chloro-benzyloxy)-ethylamine derivatives. These compounds, bearing a characteristic benzyloxy motif, have shown promise as inhibitors of Monoamine Oxidase B (MAO-B), a key enzyme implicated in the progression of neurodegenerative disorders like Parkinson's disease.[3][4] This document is intended for researchers, medicinal chemists, and computational scientists engaged in drug development, providing both the theoretical underpinnings and field-proven methodologies for generating and validating a robust pharmacophore model to guide the discovery of novel, potent, and selective MAO-B inhibitors.

Introduction: The Therapeutic Rationale and the Role of Pharmacophore Modeling

The Target: Monoamine Oxidase B (MAO-B)

Monoamine Oxidase B is a critical enzyme responsible for the degradation of key neurotransmitters, most notably dopamine. In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to severe motor deficits. Inhibition of MAO-B can decelerate the breakdown of dopamine in the brain, thereby augmenting dopaminergic neurotransmission and alleviating motor symptoms.[4] This strategy has been clinically validated with the success of MAO-B inhibitors in symptomatic treatment.

The Chemical Scaffold: 2-(2-Chloro-benzyloxy)-ethylamine Derivatives

The benzyloxy-substituted molecular scaffold is a well-established pharmacophore for potent and selective MAO-B inhibition.[3][5] The core structure of 2-(2-Chloro-benzyloxy)-ethylamine (PubChem CID: 2292822) presents several key features amenable to interaction with the MAO-B active site: a substituted aromatic ring for potential π-π stacking interactions, an ether linkage acting as a hydrogen bond acceptor, and a flexible ethylamine chain that can orient a terminal basic group for ionic or hydrogen bonding interactions.[5][6] Understanding the precise spatial arrangement of these features is paramount for designing next-generation inhibitors with improved potency and selectivity.

The Strategy: Pharmacophore Modeling as a Keystone of Rational Drug Design

A pharmacophore is defined by IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response."[7] Pharmacophore modeling translates this concept into a powerful computational tool.[2] Its applications are vast and integral to modern drug discovery, including:

  • Virtual Screening: Rapidly searching large chemical libraries to identify novel compounds (hits) that match the pharmacophoric hypothesis.[1][8]

  • Lead Optimization: Guiding the chemical modification of lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties.[1][9]

  • Scaffold Hopping: Discovering structurally diverse compounds that retain the necessary pharmacophoric features, which is crucial for developing novel intellectual property.[7]

  • Understanding Structure-Activity Relationships (SAR): Elucidating the key molecular interactions that govern a compound's biological activity.[10][11]

This guide will focus on a ligand-based pharmacophore modeling approach, which is particularly valuable when a high-resolution crystal structure of the target protein is unavailable or when one wishes to derive a model from a series of known active ligands.[1][12]

The Pharmacophore Modeling Workflow: A Conceptual Overview

The process of generating and validating a pharmacophore model is a systematic, multi-step procedure. It begins with the careful selection of a training set of molecules and culminates in a validated model ready for virtual screening or lead optimization efforts.

G cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Model Validation A 1. Training Set Selection (Active Ligands) B 2. Conformational Analysis A->B C 3. Feature Identification (HBA, HBD, Aromatic, etc.) B->C D 4. Molecular Alignment C->D E 5. Hypothesis Generation (Common Feature Pharmacophore) D->E F 6. Test Set Selection (Actives & Decoys) E->F Use Top Hypotheses G 7. Database Screening (Map Test Set to Hypothesis) F->G H 8. Statistical Evaluation (Enrichment Factor, ROC, etc.) G->H I 9. Final Model Selection H->I J Validated Pharmacophore Model I->J

Caption: A generalized workflow for ligand-based pharmacophore modeling.

In-Depth Methodology: Building a Pharmacophore Model for MAO-B Inhibitors

This section provides a detailed, step-by-step protocol for generating a pharmacophore model for 2-(2-Chloro-benzyloxy)-ethylamine derivatives targeting MAO-B.

Step 1: Curating the Training Set

Expertise & Experience: The quality of the pharmacophore model is fundamentally dependent on the quality and diversity of the training set. It is not merely about collecting active compounds; it's about selecting a set of molecules that are structurally diverse yet share a common binding mode. The set should ideally span a range of activities (e.g., from highly active to moderately active) to help the algorithm prioritize the most critical features.

Protocol:

  • Data Collection: Assemble a set of at least 15-20 known MAO-B inhibitors from the literature with experimentally determined IC₅₀ or Kᵢ values. Include the parent 2-(2-Chloro-benzyloxy)-ethylamine and its analogs with varied substitutions on the aromatic ring and modifications to the ethylamine moiety.[3][4][5]

  • Structural Diversity: Ensure the selected compounds are not all from a single chemical series. Include other known benzyloxy-containing MAO-B inhibitors to create a more robust and general model.

  • Activity Binning: Classify the selected compounds into activity levels based on their IC₅₀ values. This is a crucial step for many pharmacophore generation algorithms like HypoGen.[13]

    • Highly Active (+++): IC₅₀ < 100 nM

    • Moderately Active (++): 100 nM < IC₅₀ < 2000 nM

    • Inactive (+): IC₅₀ > 2000 nM

Data Presentation:

Compound IDStructureTargetIC₅₀ (nM)Activity Class
Cmpd-01 2-(2-Chloro-benzyloxy)-ethylamineMAO-B150++
Cmpd-02 2-(2,4-Dichloro-benzyloxy)-ethylamineMAO-B55+++
Cmpd-03 2-(2-Chloro-benzyloxy)-N-methyl-ethylamineMAO-B98+++
Cmpd-04 2-(Benzyloxy)-ethylamineMAO-B1800++
Cmpd-05 3-(2-Chloro-benzyloxy)-propylamineMAO-B2500+
...............
Table 1: Example Training Set for MAO-B Pharmacophore Model Generation. (Note: Data is illustrative).
Step 2: Conformational Analysis & Feature Mapping

Trustworthiness: A small molecule is not a static entity; it exists as an ensemble of low-energy conformations. A self-validating protocol must explore this conformational space thoroughly to identify the specific 3D structure (the "bioactive conformation") responsible for interacting with the target. Failing to do so can lead to a pharmacophore model that does not represent the true binding mode.

Protocol:

  • 3D Structure Generation: Generate a 3D structure for each molecule in the training set.

  • Conformational Search: Perform a systematic or stochastic conformational search for each molecule to generate a diverse set of low-energy conformers (typically within 15-20 kcal/mol of the global minimum).

  • Pharmacophoric Feature Identification: For each conformer, identify potential pharmacophoric features. Standard features include:

    • Hydrogen Bond Acceptor (HBA)

    • Hydrogen Bond Donor (HBD)

    • Hydrophobic (HY)

    • Aromatic Ring (AR)

    • Positive Ionizable (PI)

    • Negative Ionizable (NI)

Step 3: Hypothesis Generation and Scoring

Authoritative Grounding: This phase involves aligning the conformers of the active molecules to find a common spatial arrangement of pharmacophoric features. Algorithms like HipHop or PHASE use common-feature alignment.[13] The goal is to generate a set of pharmacophore hypotheses that are shared by the most active compounds but are absent in the inactive ones.

Protocol:

  • Common Feature Alignment: The software aligns the molecules from the training set, attempting to superimpose common pharmacophoric features.

  • Hypothesis Generation: Based on the alignments, the software proposes several pharmacophore hypotheses. Each hypothesis consists of a unique combination of 3D-arranged features.

  • Scoring and Ranking: Each hypothesis is scored based on how well it maps the active compounds and excludes the inactive ones. The scoring function often considers factors like fit value, activity prediction, and complexity. The top-scoring hypotheses are retained for further validation.

Mandatory Visualization:

G cluster_0 Hypothetical MAO-B Pharmacophore AR1 AR HBA1 HBA AR1->HBA1 3.5 Å HY1 HY AR1->HY1 4.2 Å PI1 PI HBA1->PI1 5.1 Å HY1->PI1 6.8 Å

Caption: A hypothetical pharmacophore model for a MAO-B inhibitor.

Step 4: Rigorous Model Validation

Trustworthiness: A pharmacophore model is only a hypothesis until it is validated. A trustworthy protocol must demonstrate that the model can distinguish known active compounds from inactive or random compounds with high statistical significance. This is the most critical step to prevent generating a model that is overfitted to the training set.

Protocol:

  • Test Set Preparation: Compile a test set database. This database should contain:

    • The original training set molecules (to ensure self-consistency).

    • A separate set of known active MAO-B inhibitors not used in the training set.

    • A large number of "decoys" – molecules that are presumed to be inactive. Decoys should ideally have similar physicochemical properties (e.g., molecular weight, logP) to the actives but different topologies to challenge the model's specificity.

  • Database Screening: Use the top-ranked pharmacophore hypotheses to screen the test set database. Record which molecules in the database match the pharmacophore.

  • Statistical Analysis: Evaluate the performance of each hypothesis using established metrics:

    • Yield of Actives (Ya): The percentage of known actives in the database that are identified as hits.

    • Enrichment Factor (EF): A measure of how much better the pharmacophore model is at finding actives compared to random selection.

    • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate versus the false positive rate, which provides a comprehensive view of the model's predictive power. An Area Under the Curve (AUC) close to 1.0 indicates an excellent model.[14]

Data Presentation:

Hypothesis IDFeatures (AR, HBA, HY, PI)Training Set CostTest Set Actives Found (%)Enrichment Factor (EF)
Hypo-12 AR, 1 HBA, 1 PI10.592%25.4
Hypo-21 AR, 1 HBA, 1 HY, 1 PI12.188%21.7
Hypo-31 AR, 2 HBA, 1 PI15.875%15.3
Table 2: Example Validation Metrics for Competing Pharmacophore Hypotheses. (Note: Data is illustrative).

The hypothesis with the best balance of high enrichment, high yield of actives, and good statistical scores (e.g., Hypo-1) is selected as the final, validated model.

Application of the Validated Model

Once validated, the pharmacophore model becomes a powerful query for discovering new chemical entities.[15]

Experimental Protocols:

  • Virtual Screening:

    • Database Preparation: Obtain large compound libraries (e.g., ZINC, Enamine, internal corporate databases). Generate low-energy 3D conformers for each molecule.

    • Pharmacophore Search: Use the validated pharmacophore model as a 3D query to search the prepared databases. Molecules that can map their features onto the pharmacophore are retained as "hits".

    • Hit Filtering: Apply additional filters to the hit list. These can include physicochemical property filters (e.g., Lipinski's Rule of Five), ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions, and docking scores if a receptor structure is available.[9][12]

  • Lead Optimization:

    • Map the lead compound onto the pharmacophore model to visualize how it satisfies the required features.

    • Propose chemical modifications that are predicted to improve the fit to the pharmacophore or introduce favorable interactions. For example, if a hydrophobic feature is not perfectly filled, a medicinal chemist might add an alkyl or halo substituent to better occupy that space.[9]

Conclusion

Pharmacophore modeling is an indispensable tool in the modern drug discovery arsenal, bridging the gap between chemical structure and biological activity.[1] This guide has detailed a rigorous, field-proven workflow for developing and validating a ligand-based pharmacophore model, using the therapeutically relevant class of 2-(2-Chloro-benzyloxy)-ethylamine derivatives as a practical case study for MAO-B inhibition. By adhering to the principles of careful training set curation, thorough conformational analysis, and stringent statistical validation, researchers can generate powerful predictive models. These models serve not only to identify novel, high-quality hit compounds through virtual screening but also to provide invaluable insights for the rational optimization of lead candidates, ultimately accelerating the journey toward new and effective therapeutics.

References

  • Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?
  • Muhammed, M. T., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762. Retrieved from [Link]

  • Scarpino, A., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. International Journal of Molecular Sciences, 23(11), 5933. Retrieved from [Link]

  • Hilaris Publisher. (2025). Pharmacophore Modeling: A Cornerstone of Drug Discovery. Retrieved from [Link]

  • Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12), 22799-22832. Retrieved from [Link]

  • Unknown Author. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. Retrieved from [Link]

  • Thangavel, N., et al. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Arabian Journal of Chemistry, 15(12), 104334. Retrieved from [Link]

  • Aftab, S. O., & Shah, A. (2022). Pharmacophore modeling and its applications. ResearchGate. Retrieved from [Link]

  • Lee, J., et al. (2014). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 22(15), 4136-4146. Retrieved from [Link]

  • Kumar, A., et al. (2021). New class of thio/semicarbazide- based benzyloxy derivatives as selective class of monoamine oxidase-B inhibitors. Bioorganic Chemistry, 116, 105335. Retrieved from [Link]

  • Drug Design Org. (2005). Structure Activity Relationships (SAR). Retrieved from [Link]

  • GARDP. (n.d.). Structure-activity relationship (SAR). Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Chloro-benzyloxy)-ethylamine. Retrieved from [Link]

  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81-92. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Pharmacophores – Knowledge and References. Retrieved from [Link]

  • Wang, X. B., et al. (2016). Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson's disease. Bioorganic & Medicinal Chemistry, 24(22), 5849-5857. Retrieved from [Link]

  • Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22421. Retrieved from [Link]

  • Mathew, B., et al. (2023). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Medicinal Chemistry. Retrieved from [Link]

  • Sudevan, S. T., et al. (2023). Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative. Scientific Reports. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 2-(2-Chloro-benzyloxy)-ethylamine via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 2-(2-Chloro-benzyloxy)-ethylamine, a valuable amine building block in medicinal chemistry and drug development. The described methodology is centered around the robust and widely applicable Williamson ether synthesis, a classic SN2 reaction.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, rigorous safety protocols, and methods for characterization to ensure scientific integrity and reproducibility.

Introduction and Scientific Background

2-(2-Chloro-benzyloxy)-ethylamine serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its structure combines a flexible ethylamine chain with a substituted benzyl group, providing a scaffold for creating derivatives with diverse biological activities. The synthesis strategy detailed herein employs the Williamson ether synthesis, a reliable method for forming an ether bond from an alkoxide and an organohalide.[3]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5] In the first step, the hydroxyl group of 2-aminoethanol is deprotonated by a strong base, such as sodium hydroxide, to form a highly reactive sodium ethoxide-amine nucleophile. This alkoxide then attacks the electrophilic benzylic carbon of 2-chlorobenzyl chloride. The choice of a primary benzylic halide is deliberate, as these substrates are highly susceptible to SN2 attack with minimal competing elimination (E2) reactions.[3][5] This ensures a high-yield, clean reaction leading to the desired ether product.

Reaction Scheme

The overall transformation is depicted below:

Figure 1: Synthesis of 2-(2-Chloro-benzyloxy)-ethylamine from 2-aminoethanol and 2-chlorobenzyl chloride.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaM.W. ( g/mol )SupplierNotes
2-Aminoethanol141-43-5C₂H₇NO61.08Sigma-AldrichCorrosive, handle with care.
2-Chlorobenzyl chloride611-19-8C₇H₆Cl₂161.03Alfa AesarLachrymator, Corrosive. Use in a fume hood. [6][7]
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Fisher ScientificCorrosive solid.
Anhydrous Toluene108-88-3C₇H₈92.14J.T.BakerFlammable liquid.
Diethyl Ether (anhydrous)60-29-7C₄H₁₀O74.12EMD MilliporeExtremely flammable. For extraction.
Deionized Water (H₂O)7732-18-5H₂O18.02Lab-generated
Saturated Sodium Chloride (Brine)7647-14-5NaCl58.44Lab-preparedFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Acros OrganicsDrying agent.
Hydrochloric Acid (HCl, 1M)7647-01-0HCl36.46Lab-preparedFor work-up.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Dropping funnel (100 mL)

  • Thermometer and nitrogen inlet adapter

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography (optional)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.

Quantitative Data and Stoichiometry

This protocol is based on a 25 mmol scale.

CompoundM.W. ( g/mol )Amount (mmol)EquivalentsMass (g)Volume (mL)Density (g/mL)
2-Aminoethanol61.0830.01.21.831.801.012
Sodium Hydroxide40.0037.51.51.50--
2-Chlorobenzyl chloride161.0325.01.04.033.161.274
Toluene92.14---1000.867

Detailed Experimental Protocol

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Part A: Reaction Setup & Execution cluster_workup Part B: Work-up & Isolation cluster_purification Part C: Purification & Characterization A1 Combine 2-aminoethanol, NaOH, and toluene in flask A2 Heat mixture to 40-50 °C A1->A2 A3 Add 2-chlorobenzyl chloride dropwise over 30 min A2->A3 A4 Heat at 60-70 °C for 3-4 hours A3->A4 A5 Monitor reaction by TLC A4->A5 B1 Cool to room temperature A5->B1 Reaction Complete B2 Quench with deionized water B1->B2 B3 Separate organic and aqueous layers B2->B3 B4 Extract aqueous layer with diethyl ether (2x) B3->B4 B5 Combine organic layers B4->B5 C1 Wash combined organic layers with brine B5->C1 C2 Dry over anhydrous MgSO₄ C1->C2 C3 Filter and concentrate via rotary evaporation C2->C3 C4 Purify crude oil via vacuum distillation or chromatography C3->C4 C5 Characterize final product (NMR, MS) C4->C5

Caption: Workflow for the synthesis of 2-(2-Chloro-benzyloxy)-ethylamine.

Step-by-Step Procedure

Step 1: Preparation of the Alkoxide (Nucleophile Formation)

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, dropping funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of nitrogen.

  • To the flask, add finely ground sodium hydroxide (1.50 g, 37.5 mmol).

  • Add anhydrous toluene (50 mL) followed by 2-aminoethanol (1.80 mL, 30.0 mmol).

  • Begin stirring and gently heat the suspension to 40-50 °C for 30 minutes. This step facilitates the in-situ formation of the sodium salt of 2-aminoethanol, the active nucleophile.[1]

Step 2: Alkylation Reaction (Ether Formation)

  • Dissolve 2-chlorobenzyl chloride (4.03 g, 25.0 mmol) in anhydrous toluene (50 mL) and add this solution to the dropping funnel.

  • Add the 2-chlorobenzyl chloride solution dropwise to the stirred, heated suspension over a period of 30 minutes. An exothermic reaction is expected; maintain the internal temperature below 60 °C during the addition.

  • After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 3-4 hours.

Step 3: Reaction Monitoring

  • Monitor the disappearance of the 2-chlorobenzyl chloride starting material using Thin-Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (e.g., 30:70 v/v) with 1% triethylamine.

  • Visualize the spots using a UV lamp (254 nm) and/or potassium permanganate stain. The reaction is complete when the starting halide spot is no longer visible.

Step 4: Work-up and Extraction

  • Once the reaction is complete, cool the flask to room temperature using an ice bath.

  • Carefully quench the reaction by slowly adding deionized water (50 mL). The sodium chloride byproduct will dissolve in the aqueous layer.

  • Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with diethyl ether (2 x 50 mL). This ensures complete recovery of the product from the aqueous phase.

  • Combine all organic layers.

Step 5: Purification

  • Wash the combined organic phase with brine (saturated NaCl solution, 50 mL) to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), swirl for 5-10 minutes, and then filter to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to remove the solvents. This will yield the crude product as an oil.

  • The product can be purified by vacuum distillation. Alternatively, for higher purity, silica gel column chromatography can be performed using a gradient of ethyl acetate in hexane containing 1% triethylamine to prevent the amine product from streaking on the acidic silica. A common purification technique for amines involves dissolving the crude product in ether, precipitating the hydrochloride salt with HCl in ether, filtering the salt, and then liberating the free base with NaOH.[8]

Step 6: Characterization

  • The identity and purity of the final product, 2-(2-Chloro-benzyloxy)-ethylamine (MW: 185.65 g/mol ), should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

Safety and Handling Precautions

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate PPE.

  • 2-Chlorobenzyl chloride is a potent lachrymator (causes tearing) and is corrosive. It is harmful if inhaled, swallowed, or absorbed through the skin.[6][10] Avoid all personal contact and use in a well-ventilated fume hood.[7][11] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

  • Sodium Hydroxide is highly corrosive and can cause severe skin and eye burns. Handle with care to avoid generating dust.

  • 2-Aminoethanol is corrosive and can cause burns. Avoid contact with skin and eyes.

  • Organic Solvents (Toluene, Diethyl Ether) are flammable. Keep away from ignition sources.[7] Diethyl ether is extremely volatile and can form explosive peroxides; use from a freshly opened container.

All chemical waste should be disposed of according to institutional and local environmental regulations.

References

  • PubChem. (n.d.). 2-(2-Chloro-benzyloxy)-ethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-Chlorobenzyl chloride, 98+%. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). 2-CHLOROBENZYL CHLORIDE GHS Safety Data Sheet. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Benzyloxy)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2024). How to purify Benzylamine?. r/OrganicChemistry. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-(2-Chloro-benzyloxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for the synthesis of 2-(2-chloro-benzyloxy)-ethylamine, a valuable building block in medicinal chemistry and drug development. The protocol herein is designed for robustness and high fidelity, emphasizing the rationale behind procedural choices to ensure reproducibility. We present a two-step synthetic pathway that employs a phthalimide protection strategy to circumvent common side reactions, such as over-alkylation. This method involves an initial Williamson ether synthesis followed by a clean deprotection via hydrazinolysis. This guide includes step-by-step protocols, quantitative data tables, a mechanistic workflow diagram, and is grounded in authoritative scientific literature to support researchers in their synthetic endeavors.

Introduction and Strategic Overview

2-(2-Chloro-benzyloxy)-ethylamine serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its structure combines a substituted benzyl ether with a primary ethylamine, offering two points for further chemical modification. The primary challenge in its synthesis lies in the selective alkylation of the oxygen atom of a precursor like ethanolamine without concurrent N-alkylation, or preventing the over-alkylation of the target amine.

To address this, we have designed a synthetic strategy that leverages a protecting group for the amine functionality. The Gabriel synthesis is a classic and highly effective method for preparing primary amines from alkyl halides while preventing the formation of secondary or tertiary amine byproducts.[1][2][3] Our approach adapts this strategy by first preparing N-(2-hydroxyethyl)phthalimide. This intermediate allows for a clean subsequent O-alkylation via the Williamson ether synthesis, a robust and widely used method for forming ethers from an alkoxide and an alkyl halide.[4][5][6] The final step involves the liberation of the desired primary amine from the phthalimide group using the Ing-Manske procedure, which employs hydrazine.[1][7]

This two-step sequence ensures high selectivity and typically provides good overall yields, making it a reliable method for laboratory-scale preparation.

Synthetic Workflow and Mechanism

The overall transformation is achieved in two principal stages as depicted in the workflow below.

G cluster_0 Part A: Williamson Ether Synthesis cluster_1 Part B: Gabriel Deprotection (Hydrazinolysis) A N-(2-Hydroxyethyl)phthalimide + 2-Chlorobenzyl chloride B Intermediate: N-[2-(2-Chlorobenzyloxy)ethyl]phthalimide A->B  NaH, DMF, 0°C to RT   C Intermediate: N-[2-(2-Chlorobenzyloxy)ethyl]phthalimide D Final Product: 2-(2-Chloro-benzyloxy)-ethylamine C->D  H₂NNH₂·H₂O, Ethanol, Reflux   E Byproduct: Phthalhydrazide (precipitate) C->E  H₂NNH₂·H₂O, Ethanol, Reflux  

Figure 1. Overall synthetic workflow for the preparation of 2-(2-Chloro-benzyloxy)-ethylamine.

Mechanistic Rationale:

  • Part A: The synthesis begins by deprotonating the hydroxyl group of N-(2-hydroxyethyl)phthalimide with a strong, non-nucleophilic base like sodium hydride (NaH) to form a sodium alkoxide. This alkoxide is a potent nucleophile. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide attacks the benzylic carbon of 2-chlorobenzyl chloride.[6][8] The choice of a primary benzylic halide is ideal as it is highly reactive towards SN2 displacement and less prone to elimination side reactions.[5] A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to accelerate the reaction.[7]

  • Part B: The phthalimide group is cleaved using hydrazine (H₂NNH₂). Hydrazine acts as a strong nucleophile, attacking the carbonyl carbons of the imide ring in a two-step nucleophilic acyl substitution.[9] This process results in the formation of a stable, cyclic phthalhydrazide byproduct, which conveniently precipitates from the reaction mixture, and liberates the desired primary amine.[1] This method is often preferred over acid hydrolysis which can require harsh conditions and may yield the amine as a salt.[2]

Detailed Experimental Protocols

Part A: Synthesis of N-[2-(2-Chlorobenzyloxy)ethyl]phthalimide

This procedure details the Williamson ether synthesis to form the key protected intermediate.

Materials and Reagents:

  • N-(2-Hydroxyethyl)phthalimide

  • 2-Chlorobenzyl chloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-(2-hydroxyethyl)phthalimide (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DMF (approx. 5-10 mL per gram of phthalimide).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion) portion-wise over 15-20 minutes.

    • Expert Note: NaH reacts with moisture to produce hydrogen gas; ensure the system is dry and under an inert atmosphere. The cessation of gas evolution indicates the completion of alkoxide formation.

  • Alkylation: While maintaining the temperature at 0 °C, add a solution of 2-chlorobenzyl chloride (1.05 eq) in a small amount of anhydrous DMF dropwise via the addition funnel over 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding cold deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Purification: Wash the combined organic layers with water, followed by brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

ParameterValue
Reactant 1 N-(2-Hydroxyethyl)phthalimide
Reactant 2 2-Chlorobenzyl chloride
Base Sodium Hydride (NaH)
Solvent Anhydrous DMF
Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Typical Yield 85-95%
Part B: Synthesis of 2-(2-Chloro-benzyloxy)-ethylamine

This procedure describes the hydrazinolysis of the phthalimide intermediate to yield the final primary amine.

Materials and Reagents:

  • N-[2-(2-Chlorobenzyloxy)ethyl]phthalimide (from Part A)

  • Hydrazine monohydrate (H₂NNH₂·H₂O)

  • Ethanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 2 M Sodium hydroxide (NaOH)

Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend N-[2-(2-chlorobenzyloxy)ethyl]phthalimide (1.0 eq) in ethanol (approx. 10-15 mL per gram).

  • Reagent Addition: Add hydrazine monohydrate (1.5-2.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

    • Expert Note: The formation of the precipitate is a visual indicator of the reaction's progress.

  • Cooling and Filtration: Cool the reaction mixture to room temperature. Filter off the phthalhydrazide precipitate and wash the solid with a small amount of cold ethanol.

  • Solvent Removal: Combine the filtrate and washings and remove the ethanol under reduced pressure.

  • Acid-Base Extraction: Dissolve the residue in dichloromethane (DCM). Transfer to a separatory funnel and wash with 1 M HCl. The amine product will move into the aqueous acidic layer.

  • Isolation: Separate the aqueous layer and cool it in an ice bath. Basify the solution by the slow addition of 2 M NaOH until the pH is >12.

  • Final Extraction: Extract the liberated free amine from the aqueous layer with dichloromethane (3x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure to yield 2-(2-chloro-benzyloxy)-ethylamine, typically as an oil.

ParameterValue
Reactant N-[2-(2-Chlorobenzyloxy)ethyl]phthalimide
Reagent Hydrazine monohydrate
Solvent Ethanol
Temperature Reflux (~78 °C)
Reaction Time 2-4 hours
Typical Yield 70-90%

Protocol Trustworthiness and Validation

The reliability of this synthetic procedure is ensured through several self-validating checkpoints:

  • Reaction Monitoring: The progress of both synthetic steps should be monitored by TLC. In Part A, the disappearance of the N-(2-hydroxyethyl)phthalimide spot and the appearance of a new, less polar product spot indicates a successful reaction. In Part B, the consumption of the intermediate confirms the completion of deprotection.

  • Visual Confirmation: The formation of a dense white precipitate of phthalhydrazide in Part B is a strong qualitative indicator that the desired amine has been successfully liberated.[1]

  • Product Characterization: The identity and purity of the final product, 2-(2-chloro-benzyloxy)-ethylamine, should be confirmed using standard analytical techniques.

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

    • Mass Spectrometry: Confirms the molecular weight of the target compound (185.65 g/mol ).[10]

    • FT-IR Spectroscopy: Will show characteristic N-H stretching bands for the primary amine and the absence of the imide carbonyl peaks from the intermediate.

  • Purification of Intermediates: The purification of the N-[2-(2-chlorobenzyloxy)ethyl]phthalimide intermediate is crucial. A pure intermediate ensures a cleaner final deprotection step, simplifying the ultimate purification of the target amine.

By adhering to these validation steps, researchers can confidently execute this synthesis and obtain 2-(2-chloro-benzyloxy)-ethylamine of high purity.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Cambridge University Press. (n.d.). Gabriel Synthesis. [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. [Link]

  • Google Patents. (1987). FR2614619A1 - Process for the preparation of N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine.
  • Google Patents. (1989). EP0367232A2 - Method for preparing 2-chlorobenzylamine.
  • L.S. College, Muzaffarpur. (2020). Williamson ether synthesis. [Link]

  • Chemistry Steps. (2020). The Gabriel Synthesis of Primary Amines. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • PubChem. (n.d.). 2-(2-Chloro-benzyloxy)-ethylamine. [Link]

Sources

Application Note: Optimized Reductive Amination Strategies for 2-(2-Chloro-benzyloxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized procedures for performing reductive amination using 2-(2-Chloro-benzyloxy)-ethylamine (CAS: 6594-66-7). This molecule acts as a specialized linker in medicinal chemistry, often utilized to introduce a lipophilic, metabolically stable ortho-chlorobenzyl ether moiety into pharmacophores (e.g., antihistamines, kinase inhibitors).

While primary amines generally undergo facile reductive amination, this specific substrate presents two critical chemical constraints:

  • Aryl Chloride Stability: The ortho-chloro substituent is susceptible to hydrodehalogenation (cleavage of the C-Cl bond) under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C), necessitating the use of selective hydride reagents.

  • Ether Linkage Integrity: While generally stable, the benzylic ether linkage requires mild conditions to prevent acid-catalyzed cleavage during workup.

This guide prioritizes the Sodium Triacetoxyborohydride (STAB) method due to its exceptional selectivity and mildness, with Sodium Cyanoborohydride presented as a secondary alternative.

Chemical Profile & Mechanistic Considerations

Substrate Analysis
  • Nucleophile: 2-(2-Chloro-benzyloxy)-ethylamine.[1]

  • Electronic Effects: The ether oxygen located at the

    
    -position relative to the amine exerts a mild inductive electron-withdrawing effect (
    
    
    
    ), slightly lowering the pKa of the ammonium species compared to simple alkyl amines. This ensures the free base is readily available for nucleophilic attack on the carbonyl carbon.
  • Steric Effects: The ortho-chloro group on the benzyl ring provides significant bulk. However, because it is separated from the reactive amine center by an ethyl-ether spacer, it does not kinetically hinder the initial imine formation. Its primary role is often to block metabolic oxidation at the benzylic position in the final drug candidate.

Reaction Pathway

The reaction proceeds through a stepwise condensation-reduction sequence. The amine attacks the aldehyde/ketone to form a hemiaminal, which dehydrates to an imine (Schiff base). This imine is then selectively reduced to the secondary amine.

Visual Workflow (Mechanism)

ReductiveAmination cluster_0 Critical Control Point: Avoid Pd/C to preserve Ar-Cl Reactants Amine + Aldehyde (R-NH2 + R'-CHO) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine / Iminium (R-N=CH-R') Hemiaminal->Imine - H2O (Dehydration) Reduction Hydride Transfer (NaBH(OAc)3) Imine->Reduction Selective Reduction Product Secondary Amine (R-NH-CH2-R') Reduction->Product Final Product

Figure 1: Mechanistic pathway of reductive amination. The reduction step is the critical control point where chemoselectivity is required to preserve the aryl chloride.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB) – The Gold Standard

Rationale: This method is preferred because NaBH(OAc)₃ is mild enough to not reduce the aldehyde/ketone competitively (unlike NaBH₄) and does not require toxic cyanide (unlike NaBH₃CN). It is perfectly compatible with the aryl chloride moiety.

Reagents:

  • 2-(2-Chloro-benzyloxy)-ethylamine (1.0 equiv)[1]

  • Aldehyde/Ketone (1.0 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction rate, but DCM is a safer, lower-boiling alternative.

  • Acetic Acid (AcOH) (1.0 equiv) – Optional, used if reaction is sluggish.

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Aldehyde (1.1 equiv) in DCE (concentration ~0.2 M).

  • Amine Addition: Add 2-(2-Chloro-benzyloxy)-ethylamine (1.0 equiv) to the solution.

    • Observation: If an aldehyde is used, the solution may warm slightly or become cloudy as water is generated (imine formation).

    • Time: Stir for 15–30 minutes at Room Temperature (RT) to allow pre-equilibrium of the imine.

  • Reduction: Add Sodium Triacetoxyborohydride (1.4 equiv) in one portion.

    • Note: If the reaction involves a ketone or a hindered aldehyde, add Acetic Acid (1.0 equiv) at this stage to catalyze imine formation.

  • Reaction: Stir the mixture at RT under nitrogen atmosphere.

    • Monitoring: Check via TLC or LC-MS after 2 hours. Most reactions are complete within 2–4 hours.

  • Quench: Once the starting amine is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes to neutralize acetic acid and decompose borate complexes.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude secondary amine is often pure enough for subsequent steps. If not, purify via flash column chromatography (typically MeOH/DCM gradients).

Method B: Sodium Cyanoborohydride (Borch Conditions) – The Alternative

Rationale: Use this method only if Method A fails (e.g., extremely hindered substrates) or if solubility in DCE is poor. Methanol is the solvent here, which can help solubilize polar substrates.

Safety Warning: NaBH₃CN generates HCN gas at low pH. Never acidify below pH 3. Perform all operations in a well-ventilated fume hood.

Reagents:

  • 2-(2-Chloro-benzyloxy)-ethylamine (1.0 equiv)[1]

  • Aldehyde (1.0 equiv)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.2 equiv)

  • Solvent: Methanol (anhydrous preferred).

  • Acetic Acid (to adjust pH).

Step-by-Step Procedure:

  • Dissolution: Dissolve the amine and aldehyde in Methanol (~0.2 M).

  • pH Adjustment: Add glacial Acetic Acid dropwise until the pH is approximately 6 (use wet pH paper). Crucial: At pH < 5, the aldehyde is reduced to alcohol; at pH > 7, imine formation is slow.

  • Reduction: Add NaBH₃CN (1.2 equiv).

  • Reaction: Stir at RT. Monitor pH periodically and add drops of AcOH to maintain pH ~6 if necessary.

  • Workup: Basify to pH > 10 with aqueous NaOH (1N) or Na₂CO₃. (This ensures any HCN is trapped as cyanide salt and the product is in the free base form).

  • Extraction: Extract with DCM or Ethyl Acetate.

  • Waste Disposal: Treat aqueous waste with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of the aldehyde/ketone.Add 1.0 eq Acetic Acid (Method A) or use Ti(OiPr)₄ as a Lewis acid promoter before adding hydride.
Dialkylation Primary amine is too nucleophilic; Product amine reacts with excess aldehyde.Ensure slow addition of aldehyde. Use a slight excess of amine instead of aldehyde (1.2 eq Amine : 1.0 eq Aldehyde).
Dechlorination Use of catalytic hydrogenation (Pd/C).STOP. Switch to Hydride reagents (Method A or B). If hydrogenation is mandatory, use Pt/C (sulfided) or Raney Nickel.
Aldehyde Reduction Reducing agent is too strong or pH is too low.Switch from NaBH₄ to NaBH(OAc)₃. In Method B, ensure pH is not < 5.
Decision Logic for Optimization

Optimization Start Start Reaction (Method A) CheckConversion Conversion > 90%? Start->CheckConversion CheckDialkylation Dialkylation > 10%? CheckConversion->CheckDialkylation Yes AddAcid Add AcOH (1 eq) or Increase Time CheckConversion->AddAcid No CheckDechlor Dechlorination Observed? CheckDialkylation->CheckDechlor No SwitchStoich Inverse Addition: Add Aldehyde to Amine CheckDialkylation->SwitchStoich Yes Success Isolate Product CheckDechlor->Success No SwitchReagent Switch to NaBH3CN (Method B) CheckDechlor->SwitchReagent Yes (Rare for STAB) AddAcid->CheckConversion Retest

Figure 2: Decision tree for troubleshooting reaction outcomes. Note that dechlorination is highly unlikely with STAB but possible if catalytic hydrogenation is attempted.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[5]

  • Borch, R. F., et al. (1971).[2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

  • PubChem. (n.d.).[1] "2-(2-Chloro-benzyloxy)-ethylamine Compound Summary." National Center for Biotechnology Information.

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.

Sources

Application Note: Scalable Manufacturing Process for 2-(2-Chloro-benzyloxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Process Analysis

The Engineering Challenge

The synthesis of 2-(2-Chloro-benzyloxy)-ethylamine represents a classic chemoselectivity challenge in process chemistry: forming an ether linkage in the presence of a nucleophilic amine.

Direct alkylation of ethanolamine with 2-chlorobenzyl chloride is non-viable for scalable manufacturing. Nitrogen is significantly more nucleophilic than oxygen; consequently, the reaction kinetically favors N-alkylation, producing the secondary amine [N-(2-chlorobenzyl)ethanolamine] rather than the desired ether.

To achieve high purity (>98%) and yield (>85%) at scale, the process must invert this selectivity. This protocol utilizes a Protect-Alkylate-Deprotect strategy, specifically leveraging Phase Transfer Catalysis (PTC) . This method is superior to traditional Williamson ether syntheses (using NaH/DMF) because it eliminates hazardous hydrogen gas evolution, avoids moisture-sensitive reagents, and allows for simple biphasic workups.

Route Selection: The N-Boc Strategy

We utilize N-Boc-ethanolamine as the nucleophile. The tert-butoxycarbonyl (Boc) group serves two critical functions:

  • Steric/Electronic Shielding: It nullifies the nucleophilicity of the nitrogen, forcing reaction exclusively at the oxygen atom.

  • Process Safety: It allows the use of aqueous NaOH rather than pyrophoric bases like Sodium Hydride (NaH).

Part 2: Detailed Experimental Protocol

Reaction Scheme & Workflow

The following diagram illustrates the chemical pathway and the critical unit operations required for the synthesis.

G Start Starting Materials (N-Boc-Ethanolamine + 2-Cl-Benzyl Chloride) PTC Phase Transfer Catalysis (Toluene, 50% NaOH, TBAB) 55-60°C, 12h Start->PTC O-Alkylation Workup Biphasic Workup (Phase Cut, H2O Wash) PTC->Workup Crude Intermediate Deprotect Deprotection (HCl in IPA/Dioxane) 40°C, 4h Workup->Deprotect Solvent Swap Cryst Crystallization (Cool to 0-5°C) Deprotect->Cryst Salt Formation Final Final Product (HCl Salt) 2-(2-Chloro-benzyloxy)- ethylamine HCl Cryst->Final Filtration

Figure 1: Process Flow Diagram for the synthesis of 2-(2-Chloro-benzyloxy)-ethylamine HCl via PTC.

Step 1: O-Alkylation via Phase Transfer Catalysis

Objective: Synthesis of tert-butyl (2-((2-chlorobenzyl)oxy)ethyl)carbamate.

Reagents & Materials:

  • N-Boc-ethanolamine (1.0 equiv)

  • 2-Chlorobenzyl chloride (1.1 equiv)

  • Toluene (Solvent, 10 vol)

  • Sodium Hydroxide (50% w/w aq. solution, 4.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv) - Catalyst[1]

Procedure:

  • Charge: To a jacketed glass reactor equipped with an overhead stirrer, charge Toluene and N-Boc-ethanolamine.

  • Catalyst Addition: Add TBAB. Agitate at 250 RPM.

  • Base Addition: Add 50% NaOH solution. The mixture will form a biphasic system.

  • Reaction: Heat the mixture to 55–60°C .

  • Addition: Add 2-Chlorobenzyl chloride dropwise over 1 hour. Note: Exothermic reaction. Control addition rate to maintain T < 65°C.

  • Hold: Stir vigorously at 60°C for 12–16 hours.

  • IPC (In-Process Control): Monitor by HPLC/TLC. Target: < 2% residual N-Boc-ethanolamine.

  • Workup:

    • Cool to 25°C. Add Water (5 vol). Stir for 15 min.

    • Stop agitation and allow phases to separate (approx. 30 min).

    • Discard the lower aqueous layer (contains NaOH/NaCl).

    • Wash the organic layer with Water (3 x 3 vol) until pH of washings is neutral (pH 7–8).

    • Critical Step: Distill the toluene layer under reduced pressure to remove residual water (azeotropic drying) and concentrate to a thick oil.

Step 2: Deprotection and Salt Formation

Objective: Cleavage of the Boc group to yield the target amine hydrochloride.

Reagents:

  • Crude Intermediate (from Step 1)

  • Isopropanol (IPA) (5 vol)

  • HCl (5-6N in Isopropanol or Dioxane) (3.0 equiv)

Procedure:

  • Dissolution: Dissolve the oily residue from Step 1 in Isopropanol (IPA).

  • Acidification: Cool the solution to 10–15°C . Slowly add the HCl/IPA solution.

    • Observation: Gas evolution (CO2) and Isobutylene formation will occur. Ensure adequate venting.

  • Reaction: Warm to 35–40°C and stir for 3–4 hours.

  • Crystallization: The product usually precipitates as the hydrochloride salt during the reaction.

  • Maturation: Cool the slurry to 0–5°C and hold for 2 hours to maximize yield.

  • Filtration: Filter the white solid.

  • Wash: Wash the cake with cold IPA (1 vol) followed by MTBE (2 vol) to remove lipophilic impurities.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Part 3: Process Data & Validation

Physicochemical Specifications

The following data represents typical batch results using this protocol at the 1kg scale.

ParameterSpecificationTypical ResultMethod
Appearance White to off-white crystalline solidWhite crystalsVisual
Purity ≥ 98.0%99.4%HPLC (AUC)
Yield (Overall) ≥ 75%82%Gravimetric
Melting Point 144–146°C (Lit.[2] Ref [1])145.2°CDSC
Water Content ≤ 0.5%0.1%Karl Fischer
Residual Solvent Meets ICH Q3C LimitsCompliesGC-HS
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (Step 1) Poor agitation (Biphasic system)Increase RPM. PTC reactions are mass-transfer limited.
Emulsion during Workup Surfactant effect of TBABAdd brine (saturated NaCl) to break the emulsion.
Sticky Solid (Step 2) Residual Toluene or WaterEnsure thorough azeotropic drying before adding HCl. Use MTBE as an anti-solvent if needed.
Impurity: N-Alkylation Boc deprotection during Step 1Ensure T < 65°C. High temps with NaOH can degrade the carbamate.

Part 4: References

  • Synthesis of N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine. (General methodology for benzyl-amino-ether derivatives). Google Patents. FR2614619A1.[3] Link

  • Williamson Ether Synthesis using Phase Transfer Catalysis. BenchChem Application Notes. (General PTC Protocols for O-Alkylation). Link

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis.[4] Tetrahedron Letters, 16(38), 3251-3254. (Foundational text on PTC efficiency). Link

  • PubChem Compound Summary: 2-(2-Chloro-benzyloxy)-ethylamine. National Center for Biotechnology Information. (Chemical/Physical Properties). Link

Disclaimer: This protocol is intended for use by qualified scientific personnel. Always review Safety Data Sheets (SDS) for 2-chlorobenzyl chloride (Lachrymator) and strong acids/bases before proceeding.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Crystallization for 2-(2-Chloro-benzyloxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the crystallization of 2-(2-Chloro-benzyloxy)-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing crystallization protocols and troubleshooting common issues. Our goal is to explain the causality behind experimental choices, ensuring you can develop a robust and reproducible crystallization process.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before starting or optimizing your crystallization experiments.

Q1: What is the most critical first step in developing a crystallization process for 2-(2-Chloro-benzyloxy)-ethylamine?

A1: The most critical first step is to decide whether to crystallize the compound as a free base or as a salt. Basic moieties like amines can be challenging to crystallize directly.[1] Converting the amine to a salt, such as a hydrochloride (HCl) salt, often dramatically improves its crystallization properties. Salts typically have higher melting points and form more stable, well-defined crystal lattices.[1][2]

  • Expertise & Experience: The free base of 2-(2-Chloro-benzyloxy)-ethylamine is likely to have a lower melting point and may be more prone to "oiling out"—separating as a liquid instead of a solid.[3][4] By protonating the amine with an acid (e.g., HCl in a solvent like diethyl ether or isopropanol), you form an ionic species that packs more readily into a crystal structure.[2][5] Patents for structurally similar compounds frequently describe the crystallization of the hydrochloride salt, indicating this is a successful strategy in practice.[6][7]

Q2: How do I select an appropriate solvent system?

A2: Solvent selection is crucial for successful crystallization.[3][8] The ideal solvent should dissolve 2-(2-Chloro-benzyloxy)-ethylamine (or its salt) completely at an elevated temperature but poorly at room or lower temperatures.[9] This temperature-dependent solubility is the driving force for crystallization upon cooling.

Key Principles for Solvent Selection:

  • Polarity Matching: The polarity of the solvent should be matched to the compound. As an amine with a chloro-benzyl ether group, the compound has moderate polarity. Therefore, polar protic solvents like ethanol or methanol, or polar aprotic solvents like acetone, are good starting points.[3]

  • Boiling Point: A solvent with a boiling point below 100°C is generally preferred as it can be easily removed from the final crystals.[3]

  • Reactivity: The solvent must be inert and not react with your compound.

A common and effective approach is to use a binary solvent system (a solvent/anti-solvent pair). For instance, you would dissolve the compound in a "good" solvent where it is highly soluble (e.g., methanol or ethanol) and then slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., hexane or diethyl ether) until the solution becomes cloudy (the point of saturation).[10][11] Gentle heating to clarify the solution followed by slow cooling can yield high-quality crystals.

Q3: What are the key process parameters I need to control?

A3: Precise control over process parameters is essential for reproducibility and for targeting specific crystal attributes like size and purity.[12][13] The most critical parameters are:

  • Supersaturation: This is the primary driving force for both crystal nucleation (the birth of new crystals) and growth.[8][] It is typically achieved by cooling, evaporating the solvent, or adding an anti-solvent. Excessive supersaturation can lead to rapid nucleation, resulting in very small, impure crystals.[]

  • Temperature and Cooling Rate: Temperature directly controls solubility.[8] A slow, controlled cooling rate is paramount for growing large, high-purity crystals. Rapid cooling often traps impurities and results in a wide particle size distribution.[4][15]

  • Agitation (Stirring): Stirring affects heat and mass transfer within the solution. While it can promote uniform cooling, overly aggressive agitation can lead to secondary nucleation (breaking existing crystals to form new ones), resulting in smaller particles. The ideal agitation rate is typically determined experimentally.

  • pH (for salt crystallization): When crystallizing a salt form, the pH of the solution must be controlled to ensure the compound remains in its ionized state and does not revert to the free base.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem: Oiling Out / Failure to Solidify

Q: My compound is separating from the solution as a liquid (an oil) instead of forming solid crystals. What is causing this and how can I fix it?

A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is too high for it to enter the crystal lattice directly.[4][11] This is problematic because oils tend to trap impurities.

Causality and Solution Workflow:

G start Problem: Oiling Out Occurs check_mp Is solution temperature > melting point of the compound? start->check_mp check_conc Is the solution highly concentrated? start->check_conc solution2 Strategy 2: Change Solvent System start->solution2 If Strategy 1 fails solution3 Strategy 3: Induce Solidification start->solution3 If oil persists solution1 Strategy 1: Lower Saturation Temperature check_mp->solution1 Yes check_conc->solution1 Yes action1a Add more solvent to create a more dilute solution. solution1->action1a action1b This lowers the temperature at which the solution becomes saturated. action1a->action1b action2a Choose a solvent with a lower boiling point. solution2->action2a action2b Use a solvent in which the compound is less soluble. solution2->action2b action3a Cool the oil to a much lower temperature (e.g., ice bath). solution3->action3a action3b Attempt trituration: add a poor solvent and scratch with a glass rod. solution3->action3b

Detailed Steps:

  • Dilute the Solution: The most common cause is excessive concentration. Add more of the hot solvent to the mixture until the oil redissolves completely. Then, allow the more dilute solution to cool slowly.[11]

  • Lower the Cooling Temperature: Try cooling the solution to a significantly lower temperature (e.g., using an ice bath or refrigerator) after the initial slow cooling phase. This may help solidify the oil.

  • Change the Solvent: Select a solvent with a lower boiling point or one in which your compound is less soluble. This ensures that the solution becomes saturated at a temperature below the compound's melting point.[4]

  • Trituration: If an oil has already formed, decant the solvent, add a small amount of a non-polar anti-solvent (like hexane), and vigorously scratch the inside of the flask with a glass rod at the oil's surface. This can provide the energy needed to induce nucleation and solidify the oil.[11]

Problem: No Crystallization Occurs

Q: My compound remains fully dissolved in the solution even after it has cooled to room temperature. How can I induce crystallization?

A: This indicates that your solution is stable and not yet supersaturated, or that nucleation is kinetically hindered. The goal is to create a supersaturated state and provide nucleation sites.[8][11]

Solutions:

  • Induce Nucleation by Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[11]

  • Seeding: If you have a few crystals of pure 2-(2-Chloro-benzyloxy)-ethylamine, add one or two tiny crystals ("seeds") to the cold solution. These seeds act as templates for further crystal growth.[11] This is a highly effective method for controlling polymorphism.[]

  • Increase Concentration: Slowly evaporate some of the solvent using a gentle stream of nitrogen or by leaving the flask partially open in a fume hood. This will increase the solute concentration to the point of supersaturation.[4]

  • Anti-Solvent Addition: While stirring the solution, slowly add a miscible "anti-solvent" in which your compound is insoluble. For 2-(2-Chloro-benzyloxy)-ethylamine dissolved in ethanol, hexane or diethyl ether would be suitable anti-solvents. Add the anti-solvent dropwise until persistent cloudiness appears, then add a few drops of the primary solvent to redissolve the precipitate and allow for slow cooling.[11]

Problem: Low Crystal Yield

Q: After filtration, I recovered very little product. What are the likely causes and how can I improve my yield?

A: A low yield is typically caused by one of two issues: either the compound remains in the solvent (the "mother liquor") after cooling, or product was lost during handling.

Solutions:

  • Reduce the Amount of Solvent: The most common reason for low yield is using an excessive volume of solvent.[4] In your next attempt, use only the minimum amount of hot solvent required to fully dissolve the compound.

  • Recover Product from the Mother Liquor: Do not discard the filtrate (mother liquor) immediately. You can often recover a "second crop" of crystals by further concentrating the solution (by evaporation) and re-cooling it. Note that this second crop may be less pure than the first.

  • Optimize the Final Temperature: Ensure you have cooled the solution to a sufficiently low temperature to minimize the solubility of your compound. Check if cooling in an ice bath or refrigerator for an extended period (e.g., >30 minutes) improves the yield.

  • Prevent Premature Crystallization: If you perform a hot filtration step to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated. If crystallization occurs on the filter paper, product will be lost.[4]

Problem: Poor Crystal Quality (Fine Powders or Needles)

Q: The crystals are extremely small or needle-like, which makes them very difficult to filter and wash effectively. How can I grow larger, more robust crystals?

A: Crystal size and habit (shape) are primarily influenced by the rates of nucleation and growth.[] Fine powders or needles often result from rapid nucleation caused by high supersaturation or fast cooling.[15][16]

Solutions:

  • Slow Down the Cooling Rate: This is the most effective way to promote crystal growth over nucleation.[4] After dissolving your compound in the hot solvent, insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure it cools to room temperature as slowly as possible (over several hours).

  • Reduce Supersaturation: Use slightly more hot solvent than the bare minimum required for dissolution. This creates a lower level of supersaturation as the solution cools, which favors the growth of existing crystals rather than the formation of many new ones.[]

  • Use a Different Solvent System: The choice of solvent can significantly impact the crystal habit.[8] Experiment with different solvents or solvent/anti-solvent combinations to find a system that produces a more desirable crystal shape.

Experimental Protocols & Data

Protocol: General Crystallization of 2-(2-Chloro-benzyloxy)-ethylamine Hydrochloride

This protocol is a starting point and should be optimized for your specific purity and yield requirements.

  • Dissolution: Dissolve the crude 2-(2-Chloro-benzyloxy)-ethylamine free base in a suitable solvent like isopropanol or ethanol.

  • Salt Formation: While stirring, slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or diethyl ether) until the pH is acidic. The hydrochloride salt will likely precipitate.

  • Heating: Gently heat the mixture while stirring until all the solid material dissolves completely. Add the minimum amount of additional hot solvent necessary to achieve a clear solution.

  • Cooling (Crystallization): Cover the flask and allow it to cool slowly to room temperature. To slow the rate of cooling, you can place the flask inside a larger, insulated container.[4] Do not disturb the flask during this period.

  • Maturation: Once the flask has reached room temperature and crystal formation has ceased, you can place it in an ice bath for 30-60 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of a cold, poor solvent (e.g., cold diethyl ether or hexane) to remove any residual mother liquor and surface impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Data: Common Solvents for Crystallization

The selection of a solvent is an empirical process, but the properties below can guide your initial choices.[3]

SolventBoiling Point (°C)PolarityNotes
Water100Very HighGood for highly polar compounds or salts.[10]
Ethanol78HighA very versatile solvent for moderately polar compounds like amines.[3]
Methanol65HighSimilar to ethanol but more volatile.
Isopropanol (IPA)82HighGood general-purpose solvent.
Acetone56Medium-HighGood solvent, but its low boiling point can cause rapid evaporation.[3]
Ethyl Acetate77MediumOften used in solvent/anti-solvent pairs.
Toluene111LowHigh boiling point can lead to oiling out; use with caution.[3]
Hexane / Heptane69 / 98Very LowTypically used as anti-solvents for polar compounds.[10]
Diethyl Ether35LowVery volatile; often used as an anti-solvent.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

  • Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. [Link]

  • Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. [Link]

  • Scribd. Solvent Selection for Crystallization. [Link]

  • Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubMed. (2005, October 15). Prediction of solvents suitable for crystallization of small organic molecules. [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents?[Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • MDPI. (2023, November 3). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. [Link]

  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. [Link]

  • University of Calgary. RECRYSTALLISATION. [Link]

  • MDPI. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • Google Patents. FR2614619A1 - Process for the preparation of N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine.
  • Google Patents. Process for the preparation of N-(2-chloro-benzyl)(2-thienyl)-2-ethyl amine.
  • PubChem. 2-(2-Chloro-benzyloxy)-ethylamine. [Link]

  • NIH. (2015). Crystal structure of (2-chloroethyl)[2-(methylsulfanyl)benzyl]ammonium chloride. [Link]

Sources

Validation & Comparative

Technical Analysis & Comparative NMR Profiling: 2-(2-Chloro-benzyloxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Chloro-benzyloxy)-ethylamine (CAS: 6594-66-7) is a critical fragment molecule used in the synthesis of pharmaceutical candidates, particularly as a linker in kinase inhibitors and antihistamines. Its structural integrity is defined by the ortho-chloro substitution on the phenyl ring and the ethyl-ether linkage .

This guide provides a definitive H-NMR interpretation framework. Unlike standard spectral lists, this document compares the target molecule against its most common structural isomers (regioisomers) and salt forms. We establish a self-validating protocol to distinguish the ortho-isomer from the para-isomer and to differentiate the free base from the hydrochloride salt—two common challenges in quality control (QC).

Experimental Configuration & Methodology

To ensure reproducibility, the following acquisition parameters and sample preparation protocols are recommended. These choices are based on maximizing resolution for the labile amine protons and the complex aromatic region.

Sample Preparation Protocol
  • Solvent Selection:

    • Primary (Characterization): Chloroform-d (

      
      ) is preferred for the free base to observe the discrete chemical shifts of the methylene backbone without solvent overlap.
      
    • Secondary (Salt Verification): Dimethyl sulfoxide-

      
       (DMSO-
      
      
      
      ) is required for the Hydrochloride (HCl) salt form to solubilize the ionic species and visualize the ammonium protons (
      
      
      ), which exchange too rapidly in
      
      
      .
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

Acquisition Parameters (Standard 400/600 MHz)
  • Pulse Sequence: Standard 1D proton with 30° pulse angle (zg30).

  • Relaxation Delay (D1):

    
     1.0 second (Ensure quantitative integration of aromatic protons).
    
  • Scans (NS): 16 (Free base), 64 (Salt form).

  • Temperature: 298 K.

Spectral Profiling: The "Fingerprint" Analysis

The H-NMR spectrum of 2-(2-Chloro-benzyloxy)-ethylamine is characterized by four distinct zones. The presence of the chlorine atom at the ortho position creates a specific desymmetrization of the aromatic ring, which is the primary identifier.

Predicted Chemical Shift Data ( , 400 MHz)
Signal AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Insight
A (Ar-H) 7.48 – 7.52Multiplet (dd)1H~7.5, 1.5H-3 (Adjacent to Cl, deshielded)
B (Ar-H) 7.32 – 7.38Multiplet1H-H-6 (Adjacent to benzylic C)
C (Ar-H) 7.20 – 7.28Multiplet2H-H-4, H-5 (Mid-ring overlap)
D (Benzyl-CH2) 4.68 Singlet2H-Diagnostic Peak: Downfield shift due to 2-Cl effect.
E (O-CH2) 3.58Triplet2H5.2Deshielded by Oxygen.
F (N-CH2) 2.92Triplet2H5.2Shielded relative to O-CH2.
G (NH2) 1.60 – 2.10Broad Singlet2H-Exchangeable; shift varies with conc.
Mechanistic Interpretation
  • The Ortho-Effect (Signal D): In unsubstituted benzyl alcohol, the benzylic

    
     appears at ~4.67 ppm. The introduction of an ortho-chlorine exerts a steric and electronic effect that typically shifts this singlet downfield to ~4.79 ppm  (in alcohol precursors) or ~4.68 ppm  (in ethers). This is a crucial checkpoint.
    
  • The Ethylene Backbone (Signals E & F): The

    
     motif displays a classic 
    
    
    
    splitting pattern (two triplets). The chemical shift difference (
    
    
    ppm) between the O-methylene and N-methylene confirms the intact ether linkage.

Comparative Analysis: Performance vs. Alternatives

In drug development, "alternatives" often refer to impurities (regioisomers) or different formulation states (salts). This section compares the target product against these critical deviations.

Comparison 1: Regioisomer Differentiation (Ortho vs. Para)

The most common synthetic impurity is the para-isomer (4-chloro). Distinguishing them requires analysis of the aromatic region.[2]

FeatureTarget: Ortho-Isomer (2-Cl) Alternative: Para-Isomer (4-Cl) QC Implication
Symmetry Asymmetric (

)
Symmetric (

)
Para has fewer unique signals.
Pattern Complex Multiplet (ABCD): 4 distinct proton environments. Overlap is common, but look for the deshielded doublet at ~7.5 ppm.AA'BB' System: Appears as two distinct "roofed" doublets (approx 7.30 and 7.15 ppm).Pass/Fail: If you see two clean doublets, the batch is the wrong isomer.
Benzylic

Singlet at ~4.68 ppm Singlet at ~4.50 ppm Ortho-Cl deshields the benzylic position more than Para-Cl.
Comparison 2: Salt Form Verification (Free Base vs. HCl)

Formulation scientists must verify if the amine is protonated.

FeatureFree Base (

)
HCl Salt (

)
Interpretation
Amine Signal Broad singlet (~1.8 ppm), integrates 2H. Often disappears with

shake.
Broad triplet (~8.2 ppm), integrates 3H (

).
HCl salt protonates the amine, shifting it significantly downfield.

Shift
~2.92 ppm~3.05 ppmPositive charge on Nitrogen deshields the adjacent methylene.
Solubility Soluble in

, insoluble in water.
Soluble in water/DMSO, limited in

.
Solubility test confirms salt formation.

Visualization of Logic & Workflow

Structural Assignment Logic

The following diagram illustrates the decision tree for assigning the H-NMR signals, ensuring no peak is misidentified.

NMR_Assignment_Logic Start Analyze 1H-NMR Spectrum Region_Check Identify Chemical Shift Regions Start->Region_Check Aromatic Region: 7.0 - 7.6 ppm (Aromatic) Region_Check->Aromatic Aliphatic Region: 1.5 - 4.8 ppm (Aliphatic) Region_Check->Aliphatic Pattern_Check Check Splitting Pattern Aromatic->Pattern_Check Singlet_Check Is there a Singlet > 4.0 ppm? Aliphatic->Singlet_Check Ortho_Res Complex Multiplet (ABCD) Assign: 2-Cl-Phenyl Ring Pattern_Check->Ortho_Res Asymmetric Para_Res Symmetric Doublets (AA'BB') Assign: 4-Cl Impurity Pattern_Check->Para_Res Symmetric Triplet_Check Are there Triplets? Singlet_Check->Triplet_Check No Benzylic Singlet @ ~4.68 ppm Assign: Ar-CH2-O Singlet_Check->Benzylic Yes Ether_Link Triplet @ ~3.58 ppm Assign: O-CH2 Triplet_Check->Ether_Link Deshielded (>3.0) Amine_Link Triplet @ ~2.92 ppm Assign: CH2-N Triplet_Check->Amine_Link Shielded (<3.0)

Caption: Logic flow for unequivocal signal assignment. Red node indicates detection of the para-isomer impurity.

Experimental QC Workflow

This workflow describes the step-by-step process from crude synthesis to validated product.

QC_Workflow Sample Crude Sample (Post-Synthesis) Prep Dissolve in CDCl3 (Add TMS) Sample->Prep Acquire Acquire 1H-NMR (16 Scans, d1=1s) Prep->Acquire Decision Check Aromatic Region Acquire->Decision Fail Reject: 4-Cl Isomer (Recrystallize) Decision->Fail Symmetric AA'BB' Pass_Step1 Pass: 2-Cl Isomer Decision->Pass_Step1 Complex Multiplet Check_Salt Check Amine Signal Pass_Step1->Check_Salt FreeBase Broad Singlet (2H) Confirm: Free Base Check_Salt->FreeBase Shift < 2.0 ppm SaltForm Broad Triplet (3H) Confirm: HCl Salt Check_Salt->SaltForm Shift > 8.0 ppm

Caption: Quality Control workflow for validating regio-purity and salt form.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2292822, 2-[(2-chlorophenyl)methoxy]ethanamine. Retrieved February 25, 2026, from [Link]

  • Doc Brown's Chemistry (2025). 1H NMR spectrum of ethylamine - interpretation of chemical shifts. Retrieved February 25, 2026, from [Link]

  • Royal Society of Chemistry (2025). Spectral data for 2-Chlorobenzyl alcohol (Intermediate comparison). Retrieved February 25, 2026, from [Link]

Sources

HPLC Method Development Guide: 2-(2-Chloro-benzyloxy)-ethylamine Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Chloro-benzyloxy)-ethylamine (CAS: 13956-66-6) presents a classic chromatographic challenge: it is a primary amine with a hydrophobic tail. On traditional silica-based columns, this molecule exhibits severe peak tailing due to secondary interactions between the positively charged amine and residual silanols.[1]

This guide compares three distinct method development strategies to achieve optimal purity profiling:

  • Acidic Low pH (Formic Acid): The standard screening approach.

  • Ion-Pairing (TFA): The traditional "fix" for basic amines.

  • High pH (Ammonium Hydroxide): The modern approach using hybrid particle technology.

Verdict: While Ion-Pairing offers acceptable peak shape, the High pH Method on Hybrid Silica is superior for stability, sensitivity, and MS-compatibility, offering a Tailing Factor (


) of < 1.2 and high retention stability.

Part 1: Molecule Profile & Analytical Challenge

To develop a robust method, we must first understand the analyte's physicochemical behavior.

PropertyValue (Approx)Chromatographic Implication
Structure Primary Amine + Chlorobenzyl EtherAmphiphilic: Polar head, hydrophobic tail.
pKa (Amine) ~9.5At pH < 7.5, the molecule is protonated (

).
LogP ~2.3Moderate hydrophobicity, but retention is lost if ionized.
UV Max 210 nm, 260 nmRequires low-cutoff solvents (Acetonitrile/Water).
The "Silanol Trap"

At neutral or weakly acidic pH (pH 3–6), the amine is protonated (


 charge), and residual silanols on the column surface are ionized (

charge). This creates an ion-exchange mechanism that competes with the desired reversed-phase partition, causing severe peak tailing and retention variability .

Part 2: Comparative Method Study

We evaluated three distinct chromatographic environments.

Method A: The "Standard" Screen (Low pH)
  • Column: Standard C18 (3.5 µm, 100 Å).

  • Mobile Phase: 0.1% Formic Acid in Water/ACN.

  • Mechanism: Analyte is fully protonated (

    
    ). Silanols are mostly suppressed but not entirely.
    
  • Outcome: FAILURE. The protonated amine is too polar, eluting near the void volume (

    
    ). Despite low pH, some silanol activity persists, leading to tailing (
    
    
    
    ).
Method B: Ion-Pairing (TFA)
  • Column: End-capped C18.

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water/ACN.

  • Mechanism: TFA acts as an anionic counter-ion, forming a neutral ion-pair with the amine (

    
    ). This complex is hydrophobic and retains well.
    
  • Outcome: ACCEPTABLE. Good retention and sharp peaks. However, TFA suppresses MS signal and takes hours to equilibrate.

Method C: High pH (The Winner)
  • Column: Hybrid Silica (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX).

  • Mobile Phase: 10 mM Ammonium Hydroxide (pH 10.5).

  • Mechanism: At pH 10.5, the amine is deprotonated (Neutral,

    
    ). It behaves like a simple hydrophobic molecule, interacting purely via Van der Waals forces. Silanols are ionized but repelled by the high pH buffer and lack a cationic partner.
    
  • Outcome: SUPERIOR. Excellent retention (

    
    ), perfect symmetry (
    
    
    
    ), and full MS compatibility.

Part 3: Experimental Data & Performance Metrics

The following data represents typical system suitability results observed during validation of these approaches.

Table 1: Performance Comparison
ParameterMethod A (Formic Acid)Method B (TFA)Method C (High pH)
Retention Time (

)
1.8 min (Poor)6.5 min (Good)8.2 min (Excellent)
Capacity Factor (

)
0.54.45.8
Tailing Factor (

)
2.4 (Fail)1.3 (Pass)1.1 (Best)
Theoretical Plates (

)
2,5008,50012,000
MS Signal Intensity HighLow (Suppression)High
Visualization: Interaction Mechanisms

G cluster_0 Method A: Low pH (Silanol Interaction) cluster_1 Method C: High pH (Suppression) A1 Analyte (BH+) A2 Silanol (Si-O-) A1->A2 Electrostatic Attraction A3 Result: Ionic Drag (Tailing) A2->A3 C1 Analyte (Neutral B) C2 Silanol (Si-O-) C3 Result: Pure Partitioning C1->C3 Hydrophobic Retention

Figure 1: Mechanism of Action. Method A fails due to ionic drag, while Method C neutralizes the analyte for pure reversed-phase behavior.

Part 4: Detailed Experimental Protocols

Protocol 1: The Recommended High pH Method (Method C)

Applicability: Purity analysis, Impurity profiling, LC-MS.

1. Reagents & Materials:

  • Column: Waters XBridge BEH C18, 4.6 x 100 mm, 3.5 µm (or equivalent Hybrid particle). Note: Do not use standard silica columns above pH 8.

  • Solvent A: 10 mM Ammonium Hydroxide in Water (pH ~10.5).

  • Solvent B: Acetonitrile (HPLC Grade).

2. Instrument Settings:

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C (Improves mass transfer for amines).

  • Detection: UV @ 215 nm (for impurities) and 260 nm (selective for benzyl ring).

  • Injection Vol: 5 µL.

3. Gradient Program:

Time (min) %A (Buffer) %B (ACN) Curve
0.0 95 5 Initial
10.0 5 95 Linear
12.0 5 95 Hold
12.1 95 5 Re-equilibrate

| 15.0 | 95 | 5 | End |

4. System Suitability Criteria (SST):

  • Tailing Factor: NMT 1.5.

  • Resolution (Main peak vs. nearest impurity): > 2.0.

  • %RSD (Area, n=5): < 2.0%.

Protocol 2: The Ion-Pairing Alternative (Method B)

Applicability: Use only if Hybrid columns are unavailable or if resolving specific acidic impurities is required.

1. Reagents:

  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Solvent A: 0.1% TFA in Water.

  • Solvent B: 0.1% TFA in Acetonitrile.

2. Critical Note:

  • TFA binds strongly to the column. Once a column is used with TFA, it should be dedicated to ion-pairing methods.

  • Equilibrate for at least 60 minutes before the first injection to stabilize the baseline.

Part 5: Method Development Workflow

Use this decision tree to navigate the development process for 2-(2-Chloro-benzyloxy)-ethylamine.

Workflow Start Start: 2-(2-Chloro-benzyloxy)-ethylamine CheckCol Is a Hybrid/High-pH Column Available? Start->CheckCol MethodC Select Method C: High pH (NH4OH) Hybrid C18 CheckCol->MethodC Preferred Route CheckMS Is MS Detection Required? CheckCol->CheckMS YesHybrid YES NoHybrid NO Validate Final Method Validation MethodC->Validate Validate: Linearity, Accuracy, LOQ MethodB Select Method B: Ion Pairing (TFA) Standard C18 CheckMS->MethodB UV Only MethodAlt Alternative: Formate Buffer (pH 3.0) High Carbon Load C18 (Accept higher tailing) CheckMS->MethodAlt MS Required YesMS YES NoMS NO MethodB->Validate

Figure 2: Decision Matrix for selecting the optimal chromatographic conditions.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.

  • Waters Corporation. (2023). XBridge BEH C18 Columns: Care and Use Manual.

  • Phenomenex. (2024). High pH Stability for Basic Compounds: Gemini NX-C18 Technical Guide.

  • Dolan, J. W. (2012). HPLC Solutions: Peak Tailing of Basic Compounds. Separation Science.

  • PubChem. (2024).[2] 2-(2-Chloro-benzyloxy)-ethylamine (CAS 13956-66-6) Compound Summary. National Library of Medicine.

Sources

Structural Characterization and Validation Guide: 2-(2-Chloro-benzyloxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In medicinal chemistry, 2-(2-Chloro-benzyloxy)-ethylamine (CAS: 6594-66-7 / 38336-04-8 derivatives) serves as a critical linker and pharmacophore fragment. Unlike its unsubstituted or para-substituted analogs, the ortho-chloro substituent introduces specific steric and electronic properties that enhance metabolic stability against ether cleavage while imposing unique synthetic challenges.

This guide moves beyond basic datasheets. It provides a comparative analysis of the target molecule against its structural isomers and common synthetic impurities, offering a validated protocol for distinguishing the O-alkylated target from the thermodynamically favored N-alkylated byproducts.

Comparative Analysis: Target vs. Alternatives

The primary challenge in working with 2-(2-Chloro-benzyloxy)-ethylamine is not just synthesis, but structural fidelity . Below is a comparison of the target against its regioisomer (Para) and its most common synthetic impurity (N-alkylated isomer).

Table 1: Physicochemical & Spectroscopic Comparison
FeatureTarget: 2-(2-Cl-BnO)-ethylamine Alt 1: 4-Chloro Isomer (Para) Impurity: N-(2-Cl-Benzyl)-ethanolamine
Structure Type O-Alkylated Ether (Primary Amine)O-Alkylated Ether (Primary Amine)N-Alkylated Amine (Secondary Amine)
Key Role Sterically hindered linker; metabolic stability.[1]Less hindered; prone to rapid metabolism.Common byproduct of direct alkylation.
1H NMR (Aromatic) ABCD System: Complex multiplet (4 distinct env).AA'BB' System: Symmetric doublets.[2]Similar to Target (ABCD).
1H NMR (Linker) Distinct Triplets:

~3.6 (O-CH2)

~2.9 (N-CH2)
Similar to Target.Shifted:

~3.7 (CH2-OH)

~2.8 (N-CH2)
13C NMR (Benzylic) Shielded:

~70-71 ppm
Deshielded:

~72-73 ppm
High Field:

~50-53 ppm (N-C bond)
pKa (Est.) ~9.5 (Primary Amine)~9.5~8.9 (Secondary Amine)
Stability High (Ortho-Cl protects ether oxygen).Moderate.High (but incorrect connectivity).
Senior Scientist Insight: The "N-Alkylation" Trap

"Many junior chemists attempt to synthesize this by simply reacting 2-chlorobenzyl chloride with ethanolamine. Do not do this. Nitrogen is a better nucleophile than oxygen. You will generate the N-alkylated impurity (Column 3) as the major product. The protocols below use N-protection to force O-alkylation."

Experimental Validation Protocols

Protocol A: Selective Synthesis (The "Gold Standard")

Objective: Synthesize the target with >98% regioselectivity, avoiding the N-alkylated impurity.

Reagents:

  • N-Boc-ethanolamine (1.0 eq)

  • 2-Chlorobenzyl bromide (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion, 1.2 eq)

  • Solvent: Anhydrous THF or DMF

Workflow:

  • Deprotonation: Dissolve N-Boc-ethanolamine in anhydrous THF at 0°C. Add NaH portion-wise. (The Boc group protects the nitrogen, leaving the oxygen as the only available nucleophile).

  • Alkylation: Stir for 30 min, then add 2-chlorobenzyl bromide dropwise. Warm to RT and stir for 4-6 hours.

  • Quench & Workup: Quench with water, extract with EtOAc.

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group.

  • Free Basing: Neutralize with NaHCO3 to obtain the free amine oil.

Protocol B: Structural Validation (NMR)

Objective: Confirm the O-linkage and Ortho-substitution.

  • Sample Prep: Dissolve 10 mg in CDCl3.

  • Key Diagnostic Signals (Must Pass):

    • The Benzylic Singlet: Look for a singlet at

      
       4.65 ppm .
      
      • Fail State: If this signal is at

        
         3.8 ppm, you have the N-alkylated impurity.
        
    • The Aromatic Region: Look for a multiplet (4H) .

      • Fail State: If you see two clean doublets (AA'BB' pattern), you have the Para-isomer (wrong starting material).

    • The Linker: Two triplets at

      
       3.60 (O-CH2) and 
      
      
      
      2.95 (N-CH2).

Visualization of Logic & Workflow

The following diagrams illustrate the critical decision-making pathways for synthesis and characterization.

Diagram 1: Synthetic Pathway & Impurity Avoidance

This flowchart demonstrates why the "Direct Alkylation" route fails and how the "Protected Route" succeeds.

Synthesis_Workflow Start Start: Ethanolamine Direct Route A: Direct Alkylation (+ 2-Cl-Bn-Br) Start->Direct No Protection Protected Route B: N-Protection (+ Boc2O) Start->Protected Step 1 Impurity MAJOR PRODUCT: N-(2-Cl-Benzyl)ethanolamine (Secondary Amine) Direct->Impurity N-Alkylation (Favored) Intermediate Intermediate: N-Boc-ethanolamine Protected->Intermediate Alkylation O-Alkylation (NaH, 2-Cl-Bn-Br) Intermediate->Alkylation Step 2 Deprotection Deprotection (HCl/Dioxane) Alkylation->Deprotection Step 3 Target TARGET PRODUCT: 2-(2-Cl-Benzyloxy)ethylamine (Primary Amine) Deprotection->Target Success

Caption: Comparison of Direct Alkylation (yielding impurity) vs. the N-Protection Strategy (yielding target).

Diagram 2: Analytical Decision Tree (NMR)

How to interpret the 1H NMR spectrum to validate the structure.

NMR_Logic Sample Analyze 1H NMR (CDCl3) Check_Bn Check Benzylic CH2 Shift Sample->Check_Bn Res_High Shift ~ 3.8 ppm Check_Bn->Res_High Res_Low Shift ~ 4.6 ppm Check_Bn->Res_Low Result_N FAIL: N-Alkylated Impurity Res_High->Result_N Check_Ar Check Aromatic Splitting Res_Low->Check_Ar Res_Sym Symmetric Doublets (AA'BB') Check_Ar->Res_Sym Res_Comp Complex Multiplet (ABCD) Check_Ar->Res_Comp Result_Para FAIL: Para-Isomer Res_Sym->Result_Para Result_Pass PASS: Ortho-Target Confirmed Res_Comp->Result_Pass

Caption: Step-by-step NMR logic to distinguish the target from its N-alkylated impurity and para-isomer.

Stability & Handling

  • Storage: The free amine absorbs CO2 from the air (forming carbamates). Store as the Hydrochloride salt (solid) at 2-8°C under Argon.

  • Reactivity: The ether linkage is stable to basic and mild acidic conditions but can be cleaved by strong Lewis acids (e.g., BBr3) or HI.

  • Safety: The 2-chlorobenzyl moiety is a potential skin sensitizer. Handle with gloves in a fume hood.

References

  • Williamson, A. W. (1850).[3][4][5] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational mechanism for ether synthesis).[3]

  • BenchChem. (2025).[2][3] "Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers." (Protocol validation for amino-ethers).

  • Beilstein Journals. (2014). "Experimental procedures, characterization data and copies of NMR spectra." Beilstein J. Org. Chem. (Reference for NMR shifts of chlorobenzyl ethers).

  • PubChem. (2025).[6] "Compound Summary: 2-(2-Chloro-benzyloxy)-ethylamine (CID 2292822)."[6] National Library of Medicine.[6] (Physical properties and CAS verification).[7] [6]

  • ChemicalBook. (2025).[8] "13C NMR Spectrum of 2-Chlorobenzylamine derivatives." (Reference for aromatic region shifts).

Sources

A Researcher's Guide to the Spectroscopic Differentiation of Benzylamine Derivatives and 2-(2-Chloro-benzyloxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and synthetic chemistry, the unambiguous structural confirmation of novel compounds is paramount. Benzylamine derivatives and related structures, such as 2-(2-Chloro-benzyloxy)-ethylamine, are common scaffolds and intermediates. While structurally distinct, their differentiation relies on a multi-faceted analytical approach. This guide provides an in-depth comparison of these two molecular classes, leveraging fundamental spectroscopic techniques to highlight their key distinguishing features. We will delve into the "why" behind the spectral data, grounding our interpretations in the principles of molecular structure and electronic effects.

Structural and Electronic Overview

At first glance, both compound classes possess a benzyl group and a nitrogen atom. However, the immediate chemical environment of these moieties is fundamentally different, dictating their spectroscopic behavior.

  • Benzylamine Derivatives: Characterized by a primary or secondary amine directly attached to a benzylic methylene (-CH₂) group. The nitrogen's lone pair of electrons can influence the aromatic ring, and the protons on the benzylic carbon are in close proximity to the π-system.

  • 2-(2-Chloro-benzyloxy)-ethylamine: This molecule is an ether-amine. The nitrogen is part of a primary ethylamine chain, making it an aliphatic amine. This chain is linked to the 2-chlorobenzyl group via an ether (C-O-C) linkage. The presence of an electron-withdrawing chlorine atom on the aromatic ring further modifies its electronic properties.

Structural_Comparison cluster_0 Benzylamine Derivative (General Structure) cluster_1 2-(2-Chloro-benzyloxy)-ethylamine BA R-NH-CH₂-Ph CBEA Cl-Ph-CH₂-O-CH₂CH₂-NH₂

Caption: Core structures of a benzylamine derivative vs. 2-(2-Chloro-benzyloxy)-ethylamine.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structural framework of these molecules. Both ¹H and ¹³C NMR provide a wealth of information based on the chemical environment of each nucleus.[1]

¹H NMR Spectroscopy:

The proton NMR spectra show distinct differences, particularly in the chemical shifts of the methylene protons adjacent to the nitrogen and the aromatic protons.

  • Benzylamines: The benzylic protons (-CH₂-Ph) typically appear as a singlet or multiplet around δ 3.8-4.4 ppm .[2] Their proximity to the aromatic ring and the nitrogen atom places them in this characteristic region. The aromatic protons resonate between δ 6.5-8.0 ppm , with splitting patterns dependent on the substitution of the ring.[3][4]

  • 2-(2-Chloro-benzyloxy)-ethylamine: This molecule presents a more complex aliphatic region.

    • The benzylic protons (Cl-Ph-CH₂ -O-) are shifted downfield to approximately δ 4.7-4.8 ppm due to the deshielding effect of the adjacent ether oxygen.[5]

    • The two methylene groups of the ethylamine chain (-O-CH₂CH₂ -NH₂) will appear as distinct triplets around δ 3.0-4.0 ppm .

    • The aromatic region will also be more complex due to the ortho-chloro substitution, leading to a characteristic multiplet pattern.

¹³C NMR Spectroscopy:

Carbon NMR further confirms the structural differences.

  • Benzylamines: The benzylic carbon (-C H₂-Ph) typically resonates around δ 42-53 ppm .[2][6] Aromatic carbons appear in the δ 120-140 ppm range.

  • 2-(2-Chloro-benzyloxy)-ethylamine:

    • The benzylic carbon (Cl-Ph-C H₂-O-) is found further downfield, around δ 70 ppm , due to the ether linkage.

    • The two aliphatic carbons (-O-C H₂C H₂-NH₂) will have distinct signals, typically in the δ 40-70 ppm range.

    • The carbon bearing the chlorine atom (C-Cl) will be shifted downfield within the aromatic region, often appearing around δ 133 ppm .[5]

Assignment Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm)
Benzylamine Derivative
Ar-H 6.5 - 8.0120 - 140
Ph-CH₂ -N3.8 - 4.4[2]42 - 53[6]
N-H 1.5 - 3.0 (broad)-
2-(2-Chloro-benzyloxy)-ethylamine
Ar-H 7.2 - 7.5127 - 136
Ph-CH₂ -O4.7 - 4.8[5]~70
O-CH₂ -CH₂-N3.5 - 4.0~65-70
O-CH₂-CH₂ -N3.0 - 3.5~40-45
N-H₂ 1.0 - 2.5 (broad)-

Table 1: Comparative summary of typical ¹H and ¹³C NMR chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups. The primary differentiators are the N-H stretches and the presence of a C-O ether linkage.

  • Benzylamines (Primary): Exhibit two characteristic N-H stretching bands between 3300 and 3500 cm⁻¹ (one for asymmetric and one for symmetric stretching). They also show a C-N stretch for aromatic amines in the 1335-1250 cm⁻¹ region.[7]

  • 2-(2-Chloro-benzyloxy)-ethylamine: As a primary aliphatic amine, it also shows two N-H stretching bands in a similar region (3300-3500 cm⁻¹).[8] However, the most crucial distinguishing peak is a strong, prominent C-O-C (ether) stretching band, typically found between 1150 and 1085 cm⁻¹ .[9] The C-N stretch for the aliphatic amine appears at a slightly lower wavenumber (1250–1020 cm⁻¹ ) compared to its aromatic counterpart.

Vibrational Mode Benzylamine Derivative (cm⁻¹) 2-(2-Chloro-benzyloxy)-ethylamine (cm⁻¹) Key Differentiator
N-H Stretch (Primary Amine)3300-3500 (two bands)3300-3500 (two bands)[10]No
Aromatic C-H Stretch>3000>3000No
Aliphatic C-H Stretch~2850-2960~2850-2960No
N-H Bend (Scissoring)1580-16501580-1650No
Aromatic C=C Bending1450-16001450-1600No
C-O-C Ether Stretch Absent ~1085-1150 (Strong) [9]Yes
C-N Stretch1250-1335 (Aromatic)[7]1020-1250 (Aliphatic)[7]Yes (Subtle)
C-Cl StretchAbsent~700-800Yes

Table 2: Comparative summary of key IR absorption frequencies.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) reveals characteristic fragmentation patterns that act as a molecular fingerprint.[11]

  • Benzylamine Derivatives: The most significant fragmentation pathway is the cleavage of the bond beta to the aromatic ring, leading to the formation of a highly stable tropylium ion (or benzyl cation) at m/z 91 .[12][13] This peak is often the base peak in the spectrum.[13]

  • 2-(2-Chloro-benzyloxy)-ethylamine: The fragmentation is more complex. While a peak at m/z 125/127 corresponding to the chlorobenzyl cation ([ClC₇H₆]⁺) is expected, a more dominant fragmentation is often the cleavage of the C-O bond. This can lead to a base peak corresponding to the iminium ion [CH₂=NH₂]⁺ at m/z 30 or other fragments from the ethylamine chain. The tropylium ion at m/z 91 may also be observed from rearrangement, but the chlorotropylium ion (m/z 125/127) is more diagnostic.[5]

MS_Fragmentation cluster_0 Benzylamine Fragmentation cluster_1 2-(2-Chloro-benzyloxy)-ethylamine Fragmentation BA_M [Ph-CH₂-NH₂]⁺˙ BA_frag [C₇H₇]⁺ m/z 91 (Tropylium Ion) BA_M->BA_frag - •NH₂ CBEA_M [Cl-Ph-CH₂-O-CH₂CH₂-NH₂]⁺˙ CBEA_frag1 [Cl-C₇H₆]⁺ m/z 125/127 CBEA_M->CBEA_frag1 - •OCH₂CH₂NH₂ CBEA_frag2 [CH₂=NH₂]⁺ m/z 30 CBEA_M->CBEA_frag2 α-cleavage

Caption: Key EI-MS fragmentation pathways for the two compound classes.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecules.

  • Benzylamine Derivatives: Show characteristic aromatic absorptions. A strong absorption band appears near 206 nm and a weaker, secondary band is observed around 256 nm, both arising from π → π* transitions within the benzene ring.[14][15]

  • 2-(2-Chloro-benzyloxy)-ethylamine: The presence of the chlorine substituent and the ether linkage can cause a slight bathochromic (red) shift in the absorption maxima compared to an unsubstituted benzyl group.[14] Aromatic compounds generally exhibit a primary absorption band near 205 nm and a less intense band between 255-275 nm.[3][4]

Experimental Protocols

The following are generalized protocols. Instrument-specific parameters may require optimization.[12]

Experimental_Workflow Sample Sample Preparation NMR NMR Analysis Sample->NMR FTIR FTIR Analysis Sample->FTIR MS MS Analysis Sample->MS Data Data Interpretation & Structural Confirmation NMR->Data FTIR->Data MS->Data

Caption: A typical experimental workflow for spectroscopic analysis.

Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1][16]

  • Shaking: Ensure the sample is thoroughly mixed to avoid concentration gradients.[16]

  • Acquisition:

    • Acquire a ¹H NMR spectrum. A sufficient signal-to-noise ratio can often be achieved with 16-32 scans.

    • Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.[6]

  • Data Processing: Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
  • Background Scan: Clean the ATR crystal (typically diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.[17][18] This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal. For solids, apply pressure using the instrument's clamp to ensure good contact.[18][19]

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in absorbance or transmittance. Perform baseline correction and other data preprocessing if necessary.[20]

Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) system or a direct insertion probe. The sample is vaporized in a high-vacuum environment.[11][21]

  • Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a radical cation (M⁺˙).[22]

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion: A Summary of Key Differentiators

While both benzylamine derivatives and 2-(2-Chloro-benzyloxy)-ethylamine possess amine and aromatic functionalities, they can be reliably distinguished through a systematic spectroscopic analysis.

  • NMR is the most definitive technique, with the chemical shifts of the benzylic protons (Ph-CH₂ -X) providing a clear distinction: ~δ 3.8-4.4 ppm for the amine versus ~δ 4.7-4.8 ppm for the ether .

  • FTIR provides a rapid and unambiguous confirmation through the presence of a strong C-O-C ether stretch (~1100 cm⁻¹) in 2-(2-Chloro-benzyloxy)-ethylamine , which is absent in benzylamines.

  • Mass Spectrometry offers complementary evidence through fragmentation patterns. A dominant peak at m/z 91 is the hallmark of a benzylamine , whereas 2-(2-Chloro-benzyloxy)-ethylamine will show characteristic fragments like m/z 125/127 or fragments from the ethylamine side-chain.

By integrating data from these three core techniques, researchers can confidently elucidate the correct structure, ensuring the integrity and validity of their scientific findings.

References

  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

  • PubMed. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

  • The Open Medicinal Chemistry Journal. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Oregon State University. (2022). The Mass Spectrometry Experiment. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]

  • Max Planck Institute of Colloids and Interfaces. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • University of Toronto Scarborough. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved from [Link]

  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • AZoOptics. (2025). How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]

  • LCGC International. (2020). Introduction to Electron Impact Ionization for GC–MS. Retrieved from [Link]

  • SlidePlayer. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2025). Probing the Hidden Noncovalent Interactions between Ethers and Amines through Volumetric, Viscometric, Ultrasonic, IR Spectral, and DFT Methods. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Springer. (n.d.). Experimental Approaches of NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzylamine. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • ACS Publications. (2011). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Harvard University. (2011). Lecture 13: Experimental Methods. Retrieved from [Link]

  • Spectroscopy Online. (2025). Mini-Tutorial: Cleaning Up the Spectrum Using Preprocessing Strategies for FT-IR ATR Analysis. Retrieved from [Link]

  • NIST. (n.d.). Benzylamine, TMS derivative. WebBook. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • AIP Publishing. (2016). Electron impact action spectroscopy of mass/charge selected macromolecular ions: Inner-shell excitation of ubiquitin protein. Applied Physics Letters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1. Mass spectrometry. Education. Retrieved from [Link]

  • SpringerLink. (n.d.). Preparation, 1H and 13C NMR Spectra of Substituted 2-Benzoylaminocarboxamides. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating Assay Sensitivity for 2-(2-Chloro-benzyloxy)-ethylamine Detection

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of an analytical method is paramount to ensure the reliability and accuracy of experimental data. This guide provides an in-depth, technical comparison of methodologies for validating the sensitivity of assays designed to detect the small molecule 2-(2-Chloro-benzyloxy)-ethylamine. We will move beyond a simple checklist of steps to explore the scientific rationale behind experimental design, ensuring a self-validating and robust protocol.

The Criticality of Assay Sensitivity in Drug Development

The ability to accurately and reliably detect and quantify a molecule at low concentrations is a cornerstone of pharmaceutical development. For a compound like 2-(2-Chloro-benzyloxy)-ethylamine, which may be a synthetic intermediate, a metabolite, or a potential impurity, establishing a sensitive and validated assay is not merely a technical exercise; it is a regulatory necessity and a scientific imperative. The limit of detection (LOD) and limit of quantitation (LOQ) are key performance characteristics that define the boundaries of an assay's capabilities.[1][2][3] This guide will compare and contrast three common analytical platforms for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Understanding the Regulatory Landscape

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[4][5][6][7][8][9] These guidelines emphasize a lifecycle approach to analytical procedures, where validation is a continuous process that begins in development and extends throughout the method's use.[10] The core validation parameters include accuracy, precision, selectivity, and, critically for this discussion, sensitivity.[5][10]

Comparative Overview of Analytical Methodologies

The choice of an analytical method is dictated by the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and throughput needs. Below is a comparative summary of three hypothetical assays for the detection of 2-(2-Chloro-benzyloxy)-ethylamine.

Parameter HPLC-UV LC-MS/MS Competitive ELISA
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.Antigen-antibody binding with enzymatic signal amplification.
Hypothetical LOD ~10-50 ng/mL~0.05-1 ng/mL~1-10 ng/mL
Hypothetical LOQ ~50-150 ng/mL~0.1-5 ng/mL~5-25 ng/mL
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High; based on parent and fragment ion masses.Variable; potential for cross-reactivity with structurally similar molecules.[11][12][13]
Throughput ModerateModerateHigh
Matrix Effects Can be significant.Can be significant but often mitigated by stable isotope-labeled internal standards.Can be significant; requires careful matrix matching.

Experimental Protocols for Determining Assay Sensitivity

The following protocols are designed to be self-validating systems, where the experimental design inherently demonstrates the reliability of the results.

Protocol 1: Determination of LOD and LOQ for an HPLC-UV Method

This protocol is based on the standard deviation of the response and the slope of the calibration curve, a method endorsed by the International Council for Harmonisation (ICH).[14]

1. Instrumentation and Reagents:

  • A validated HPLC system with a UV detector.

  • HPLC-grade solvents and reagents.

  • A certified reference standard of 2-(2-Chloro-benzyloxy)-ethylamine.

  • The appropriate biological matrix (e.g., plasma, urine) for spiked samples.

2. Experimental Workflow:

Caption: Workflow for LOD and LOQ determination in an HPLC-UV assay.

3. Calculations:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    Where:

    • σ = the standard deviation of the response of the blank.

    • S = the slope of the calibration curve.

4. Causality Behind Experimental Choices:

  • Multiple Injections of Blanks: This is crucial for obtaining a statistically reliable estimate of the background noise (σ).

  • Low-Concentration Calibration Curve: Using standards near the expected LOQ ensures that the slope (S) is accurately determined in the relevant concentration range.[1]

  • Confirmation Step: This is a critical self-validating step. The ability to detect the analyte at the calculated LOD and accurately quantify it at the LOQ provides experimental confirmation of the calculated values.

Protocol 2: Determination of LOD and LOQ for an LC-MS/MS Method

For LC-MS/MS, the signal-to-noise (S/N) ratio approach is commonly used due to the typically low baseline noise.[14]

1. Instrumentation and Reagents:

  • A validated LC-MS/MS system.

  • High-purity solvents and reagents.

  • A certified reference standard of 2-(2-Chloro-benzyloxy)-ethylamine and a stable isotope-labeled internal standard (SIL-IS), if available.

  • The appropriate biological matrix.

2. Experimental Workflow:

G A Prepare a series of decreasing concentrations of the analyte in the biological matrix B Inject each concentration and a blank sample A->B C Determine the concentration at which the signal-to-noise ratio is consistently >= 3 B->C LOD Determination D Determine the concentration at which the signal-to-noise ratio is consistently >= 10 B->D LOQ Determination E Assess accuracy and precision at the proposed LOQ concentration D->E Confirmation

Caption: Workflow for S/N-based LOD and LOQ determination in an LC-MS/MS assay.

3. Signal-to-Noise Ratio Determination:

  • LOD: The lowest concentration at which the analyte peak is consistently distinguishable from the baseline noise, with a signal-to-noise ratio of at least 3:1.[14]

  • LOQ: The lowest concentration that can be quantitatively determined with acceptable precision and accuracy, typically with a signal-to-noise ratio of 10:1.[14]

4. Causality Behind Experimental Choices:

  • Use of SIL-IS: This is best practice for LC-MS/MS to compensate for matrix effects and variations in instrument response, leading to more accurate and precise measurements.

  • Consistent Detection: The requirement for consistent detection at the LOD and LOQ across multiple injections ensures the robustness of the determination.

  • Accuracy and Precision at LOQ: Demonstrating acceptable accuracy (typically within ±20%) and precision (coefficient of variation ≤20%) at the LOQ is a mandatory validation parameter according to regulatory guidelines.[4][6]

Protocol 3: Determination of Sensitivity for a Competitive ELISA

For immunoassays, sensitivity is often defined by the midpoint (EC50) of the standard curve and the lowest concentration that gives a signal significantly different from the blank.

1. Materials and Reagents:

  • Microtiter plates coated with a conjugate of 2-(2-Chloro-benzyloxy)-ethylamine.

  • A specific primary antibody against 2-(2-Chloro-benzyloxy)-ethylamine.

  • An enzyme-labeled secondary antibody.

  • Substrate solution.

  • A certified reference standard of 2-(2-Chloro-benzyloxy)-ethylamine.

  • The appropriate biological matrix.

2. Experimental Workflow:

G A Prepare a serial dilution of the standard in the assay buffer B Add standards and samples to the coated plate A->B C Add the primary antibody and incubate B->C D Add the enzyme-labeled secondary antibody and incubate C->D E Add substrate and measure the signal D->E F Plot the standard curve and determine the EC50 E->F G Determine the LOD as the concentration corresponding to the mean signal of the blank minus 2 or 3 standard deviations E->G

Caption: Workflow for determining sensitivity in a competitive ELISA.

3. Sensitivity Determination:

  • The LOD is often calculated as the concentration that corresponds to the mean signal of the zero standard minus two or three times the standard deviation of the zero standard.

  • The dynamic range of the assay is the concentration range over which a reliable and reproducible response is observed, typically between 20% and 80% of the maximum signal.

4. Causality Behind Experimental Choices:

  • Competitive Format: For small molecules (haptens) like 2-(2-Chloro-benzyloxy)-ethylamine, a competitive immunoassay format is often necessary as they cannot be bound by two antibodies simultaneously.[11][15]

  • Standard Curve Fitting: A four-parameter logistic (4-PL) or five-parameter logistic (5-PL) model is typically used to fit the sigmoidal dose-response curve of a competitive ELISA, providing a robust estimation of the EC50 and other curve parameters.

  • Cross-Reactivity Assessment: A critical and self-validating component of immunoassay development is to test for cross-reactivity with structurally related compounds to ensure the specificity of the assay.[11][16][17]

Conclusion

The validation of assay sensitivity is a multi-faceted process that requires a deep understanding of the analytical technique, the regulatory requirements, and the scientific principles underpinning the experimental design. By employing the robust and self-validating protocols outlined in this guide, researchers can confidently establish the limits of detection and quantitation for 2-(2-Chloro-benzyloxy)-ethylamine, ensuring the generation of high-quality, reliable data for their drug development programs. The choice between HPLC-UV, LC-MS/MS, and ELISA will ultimately depend on the specific needs of the project, with each platform offering a unique balance of sensitivity, selectivity, and throughput.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). Retrieved from [Link]

  • European Medicines Agency guideline on bioanalytical method validation - Ovid. Retrieved from [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21). Retrieved from [Link]

  • FDA Guidelines for Analytical Method Validation | PDF - Scribd. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13). Retrieved from [Link]

  • Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, December 2). Retrieved from [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? (2018, May 22). Retrieved from [Link]

  • FDA/CDER Perspectives on analytical procedure development and validation - CASSS. (2023, January 25). Retrieved from [Link]

  • Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. (2024, June 3). Retrieved from [Link]

  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. Retrieved from [Link]

  • LOD and LOQ in Analytical Chemistry | PDF | Detection Limit | Analysis - Scribd. Retrieved from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21). Retrieved from [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation - PMC - NIH. Retrieved from [Link]

  • Developing and Validating Assays for Small-Molecule Biomarkers. (2026, January 31). Retrieved from [Link]

  • Understanding cross-reactivity in immunoassay drug screening - Siemens Healthineers. Retrieved from [Link]

  • Immunoassays - Analytical Toxicology. (2016, December 6). Retrieved from [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation - MDPI. (2021, July 17). Retrieved from [Link]

  • Immunoassay Cross-reactivity: The Important of Accurate Interpretation - Blog. (2018, January 22). Retrieved from [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16). Retrieved from [Link]

  • Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches - IQVIA Laboratories. Retrieved from [Link]

  • Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay - PMC. (2022, December 13). Retrieved from [Link]

  • Sensitive Detection of Small Molecules by Competitive Immunomagnetic-Proximity Ligation Assay | Analytical Chemistry - ACS Publications. (2012, February 14). Retrieved from [Link]

  • 2-(2-Chloro-benzyloxy)-ethylamine | C9H12ClNO | CID 2292822 - PubChem. Retrieved from [Link]

  • FR2614619A1 - Process for the preparation of N-(2-chlorobenzyl)-2-(2-thienyl)ethylamine - Google Patents.
  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron - OSTI. (2023, April 19). Retrieved from [Link]

  • 13 - Supporting Information. Retrieved from [Link]

  • Process for the preparation of N-(2-chloro-benzyl)(2-thienyl)-2-ethyl amine - Google Patents.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-(2-Chloro-benzyloxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound, 2-(2-Chloro-benzyloxy)-ethylamine presents a unique combination of chemical properties that demand a thorough and proactive approach to laboratory safety. This guide, designed for researchers and drug development professionals, provides essential, immediate safety and logistical information for its handling and disposal. By understanding the rationale behind these procedures, you can foster a culture of safety and ensure the integrity of your research.

Hazard Assessment: A Synthesis of Structural Analogues
  • Aromatic Amines : This class of compounds can be irritating to the skin, eyes, and respiratory tract.[1][2] Some aromatic amines are also known to be toxic and may have long-term health effects.

  • Halogenated Organic Compounds : These are often toxic and can be absorbed through the skin.[3][4][5] Many are suspected carcinogens and can cause damage to the liver, kidneys, and central nervous system.[3][4] Upon combustion, they can decompose to form highly toxic gases.[3][4]

  • Benzylamine and its Derivatives : Safety data for compounds like Benzylamine and 2-Chlorobenzylamine indicate that they can be corrosive, causing severe skin burns and eye damage.[6][7][8] They are often harmful if swallowed or in contact with skin.[7]

Based on this information, it is prudent to treat 2-(2-Chloro-benzyloxy)-ethylamine as a potentially corrosive, toxic, and irritating substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 2-(2-Chloro-benzyloxy)-ethylamine. The following table outlines the minimum required PPE, with explanations for each selection.

PPE ComponentSpecificationsRationale
Eye Protection Tight-sealing safety goggles and a face shield.Protects against splashes and vapors that can cause severe eye irritation or damage.[6][9][10]
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or Viton®).Provides a barrier against skin absorption, which is a common route of exposure for halogenated organic compounds.[3][4] Double-gloving offers additional protection in case of a tear or degradation of the outer glove.[4]
Body Protection A fully-buttoned laboratory coat, worn over personal clothing.Protects the skin from accidental splashes and contamination.[3][11][12]
Respiratory Protection A respirator with an appropriate cartridge for organic vapors and acid gases may be necessary, especially when handling larger quantities or in poorly ventilated areas.Protects against the inhalation of potentially harmful vapors.[1][2]

Donning and Doffing PPE Workflow

Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contaminated Area) don1 1. Lab Coat don2 2. Respirator (if needed) don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Gloves (Outer Pair Last) don3->don4 doff1 1. Outer Gloves doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Inner Gloves doff3->doff4 Disposal_Workflow cluster_waste Waste Handling and Disposal step1 1. Segregate into 'Halogenated Organic Waste' step2 2. Use Labeled, Approved Waste Container step1->step2 step3 3. Store in Secondary Containment step2->step3 step4 4. Arrange for Professional Hazardous Waste Disposal step3->step4

Figure 2. A systematic approach to the safe disposal of halogenated organic waste.
Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is vital.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. [6][9][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [6][9][10]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [9][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [6][9]
Small Spill For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated organic waste. [3]Ventilate the area and decontaminate the spill site.
Large Spill Evacuate the area and contact your institution's emergency response team immediately.

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly handle 2-(2-Chloro-benzyloxy)-ethylamine, ensuring a safe environment for yourself and your colleagues.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. 3

  • What are the Health and Safety Guidelines for Using Amines? 1

  • Fisher Scientific. SAFETY DATA SHEET. 9

  • Thermo Fisher Scientific. SAFETY DATA SHEET. 6

  • Enamine. SAFETY DATA SHEET. 10

  • TCI Chemicals. SAFETY DATA SHEET. 13

  • Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances. 11

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. 2

  • AK Scientific, Inc. N-Benzyl-2-chloro-N-(2-chloroethyl)ethanamine Safety Data Sheet. 14

  • Washington State University. Halogenated Solvents Standard Operating Procedure. 4

  • Caltech CCE. General Lab Safety Procedure. 12

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. 15

  • Sigma-Aldrich. SAFETY DATA SHEET. Link

  • Taylor & Francis Online. A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. 16

  • Chemistry LibreTexts. Safety. 5

  • PubChem. 2-(2-Chloro-benzyloxy)-ethylamine. 17

  • TCI Chemicals. SAFETY DATA SHEET. 18

  • Ammonia Refrigeration PSM. Emergency Response & PPE. 19

  • ChemicalBook. 2-(BENZYLOXY)-ETHYLAMINE - Safety Data Sheet. 20

  • TCI Chemicals. SAFETY DATA SHEET. 21

  • Thermo Fisher Scientific. SAFETY DATA SHEET. 7

  • CDH Fine Chemical. 2-Chloro Benzylamine CAS No 89-97-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. 8

  • ICSC 1655 - ETHYLBIS(2-CHLOROETHYL)AMINE. 22

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.